Dnmdp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Glue DNMDP: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
DNMDP, or 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, is a novel small molecule that has demonstrated potent and selective cytotoxicity against a subset of cancer cell lines.[1][2] Unlike traditional enzyme inhibitors, this compound functions as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions.[3] Its mechanism of action is not dependent on the inhibition of the enzymatic activity of its primary target, phosphodiesterase 3A (PDE3A).[2][4] Instead, this compound binding to PDE3A triggers a conformational change that promotes the formation of a novel protein complex with Schlafen family member 12 (SLFN12).[1][5] The formation of this ternary complex (PDE3A-DNMDP-SLFN12) is the direct cause of apoptosis in cancer cells that co-express high levels of both proteins.[1][6] This document provides a detailed overview of the mechanism of action of this compound, including quantitative efficacy data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: The Molecular Glue Effect
The primary mechanism of action of this compound is the induction of a cytotoxic protein complex. This mode of action distinguishes it from conventional PDE3 inhibitors, which do not typically cause cell death and can even rescue cells from this compound-induced apoptosis.[1]
-
Binding to PDE3A: this compound directly binds to the catalytic domain of phosphodiesterase 3A (PDE3A) and its isoform PDE3B.[1][2] This binding event is stereospecific, with the (R)-enantiomer of this compound being significantly more potent—up to 500 times more active—than the (S)-enantiomer.[1]
-
Conformational Change and Recruitment of SLFN12: The binding of this compound to PDE3A induces a conformational change in the protein. This altered conformation creates a new binding surface that is recognized by the Schlafen family member 12 (SLFN12) protein.[3]
-
Formation of the Ternary Complex: this compound acts as a molecular glue, stabilizing the interaction between PDE3A and SLFN12, leading to the formation of a stable PDE3A-SLFN12 heterotetramer.[3][6]
-
Activation of SLFN12 RNase Activity: The formation of the complex with PDE3A leads to an increase in the latent ribonuclease (RNase) activity of SLFN12.[4]
-
Induction of Apoptosis: The activated SLFN12 RNase activity is required for the cytotoxic response.[4] This ultimately leads to programmed cell death, or apoptosis, in cancer cells that have high expression levels of both PDE3A and SLFN12.[1][2] The apoptotic pathway is confirmed by the detection of increased caspase activity and the cleavage of poly ADP ribose polymerase (PARP).[2]
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative evaluation of the dynamic activity of HeLa cells in different viability states using dynamic full-field optical coherence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
DNMDP as a PDE3A inhibitor
An In-depth Technical Guide on DNMDP as a PDE3A Modulator Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, known as this compound, is a potent and selective small molecule that has revealed a novel mechanism for inducing cancer cell cytotoxicity. While initially identified as an inhibitor of phosphodiesterase 3A (PDE3A) and PDE3B, the primary anticancer effect of this compound is not derived from the canonical inhibition of cyclic adenosine monophosphate (cAMP) hydrolysis. Instead, this compound functions as a "molecular glue," inducing a neomorphic protein-protein interaction between PDE3A and Schlafen Family Member 12 (SLFN12).[1][2][3] This compound-mediated complex formation is cytotoxic to cancer cells that co-express high levels of both PDE3A and SLFN12.[4][3][5] The formation of the PDE3A-SLFN12 complex activates the latent ribonuclease (RNase) activity of SLFN12, leading to inhibition of protein translation and subsequent apoptosis.[6] This unique mechanism, where a small molecule creates a novel function in a target protein, distinguishes this compound from traditional enzyme inhibitors and presents a promising strategy for targeted cancer therapy. However, this compound itself possesses structural liabilities, including metabolic instability, which has prompted the development of analogs with improved pharmacokinetic properties.[7]
Mechanism of Action
Canonical PDE3A Signaling
Phosphodiesterase 3A (PDE3A) is a crucial enzyme in intracellular signaling pathways. It hydrolyzes the second messenger cAMP to adenosine 5'-monophosphate (AMP), thus terminating cAMP-mediated signaling.[8] This regulation is vital in numerous cellular processes, including cardiac muscle contraction, platelet aggregation, and vascular smooth muscle relaxation.[9]
Caption: Canonical cAMP signaling pathway regulated by PDE3A.
This compound-Induced Neomorphic Interaction
This compound's primary mechanism of anticancer activity is not simply the elevation of cAMP levels through PDE3A inhibition. In fact, many potent PDE3A inhibitors do not exhibit this cytotoxicity and can even rescue cancer cells from this compound-induced death by competing for the same binding site.[1][10]
This compound acts as a molecular glue, binding to the catalytic pocket of PDE3A.[11] This binding event alters the conformation of PDE3A, creating a novel interface that recruits SLFN12.[3][12] The resulting ternary complex, a heterotetramer of two PDE3A and two SLFN12 molecules, is stable and triggers a downstream cytotoxic cascade.[6][13][12] A co-chaperone, the aryl hydrocarbon receptor–interacting protein (AIP), is also required for the formation of this complex and the subsequent cellular response.[9][14]
The formation of the PDE3A-SLFN12 complex is the critical event. This interaction stimulates the latent RNase activity of SLFN12, which then leads to the degradation of specific tRNAs, inhibition of global protein synthesis, and ultimately, apoptosis in susceptible cancer cells.[6][13]
Caption: Mechanism of this compound-induced cytotoxicity via PDE3A-SLFN12 complex formation.
Quantitative Data
The activity of this compound has been characterized through various biochemical and cellular assays. Its potency and selectivity are summarized below.
Table 1: Biochemical Activity of this compound and Analogs
| Compound | Target | IC₅₀ (nM) | Notes | Reference |
| (R)-DNMDP | PDE3A | 1.8 | The (R)-enantiomer is significantly more potent. | [7] |
| PDE3B | 1.1 | No major selectivity observed between PDE3A and PDE3B. | [7] | |
| (R)-30 (analog) | PDE3A | 0.16 | Halogenation of the phenyl ring increased biochemical inhibition. | [7] |
| PDE3B | 0.19 | [7] | ||
| This compound | Other PDEs (1, 2, 4, 5, 6, 7, 8, 9, 11) | >1000 | At 100 nM, this compound shows little to no effect on other PDE families. | [1] |
| PDE10 | Weak Inhibition | Weakly inhibits PDE10 at a concentration of 100 nM. | [1] |
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | EC₅₀ | Notes | Reference |
| HeLa | Cervical Carcinoma | 6.9 nM | Sensitive | [1] |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM | Sensitive | [1] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM | Sensitive | [1] |
| A549 | Lung Carcinoma | >1 µM | Resistant | [1] |
| MCF7 | Breast Carcinoma | >1 µM | Resistant | [1] |
| PC3 | Prostate Carcinoma | >1 µM | Resistant | [1] |
Table 3: Pharmacokinetic Properties of this compound Analogs
| Compound | Microsomal Stability (t½ min, human) | Solubility (µM) | Notes | Reference |
| (R)-DNMDP | 10 | >70 | Prone to metabolic instability due to dialkylanilino group. | [7] |
| Compound 7 | 132 | >70 | Removal of the nitro group improved stability. | [7] |
| Compound 9 | 131 | >70 | Replacing diethylamino with morpholine improved stability. | [7] |
| Compound 13 | >180 | >70 | Halogenated analog showed high stability. | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Detection
This protocol is designed to verify the this compound-induced interaction between endogenous PDE3A and ectopically expressed, V5-tagged SLFN12.
Methodology:
-
Cell Culture and Treatment: HeLa cells are transfected with a plasmid expressing SLFN12 fused with a V5 epitope tag. Following expression, cells are treated with 10 µM this compound (or DMSO as a control) for 8 hours.[7]
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on a rotator for 15 minutes at 4°C.[8][10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Incubate 1 mg of total protein with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.[10]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Wash the beads three times with cold lysis buffer to remove non-specific binding proteins.[3]
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated SLFN12-V5.
-
Probe a parallel blot with an anti-PDE3A antibody to confirm the successful immunoprecipitation of the target protein.
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Cell Viability (CellTiter-Glo®) Assay
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells, to determine the cytotoxic effect of this compound.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 2 nM to 66 µM) for 48-72 hours.[4] Include DMSO-only wells as a negative control.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is dissolved.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the results on a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for the CellTiter-Glo® viability assay.
Biochemical PDE3A Inhibition Assay
This protocol describes a general method for determining the IC₅₀ of this compound against purified PDE3A enzyme.
Methodology:
-
Reaction Components: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a known concentration of purified recombinant PDE3A enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Add the PDE3A enzyme to the wells of a microplate containing the assay buffer.
-
Add the diluted this compound or DMSO (control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding a fluorescently labeled cAMP substrate.
-
Allow the reaction to proceed for a set time, during which PDE3A hydrolyzes the cAMP substrate.
-
Stop the reaction.
-
-
Detection: The amount of hydrolyzed substrate is quantified. In many commercial kits (e.g., FRET-based), this involves adding a binding agent that differentiates between the cyclic and linearized nucleotide, producing a change in fluorescence polarization or intensity.
-
Data Analysis: The activity of PDE3A in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of PDE3AâSLFN12 Complex and Structure-based Design for A potent Apoptosis inducer of Tumor Cells [figshare.com]
- 3. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Spatially-resolved pharmacokinetic/pharmacodynamic modelling of bystander effects of a nitrochloromethylbenzindoline hypoxia-activated prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. promega.jp [promega.jp]
- 12. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Unraveling the Cytotoxic Effects of DNMDP on Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), a novel small molecule with potent and selective anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.
Core Mechanism of Action: A Molecular Glue Approach
This compound exhibits a unique mechanism of action, functioning as a "molecular glue" to induce the formation of a cytotoxic protein complex.[1] The primary targets of this compound are phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[2] this compound binds to the active site of PDE3A, instigating a conformational change that promotes its association with SLFN12.[1] The formation of this novel PDE3A-SLFN12 complex is the pivotal event that triggers downstream apoptotic signaling, leading to cancer cell death.[2]
The sensitivity of cancer cells to this compound is directly correlated with the expression levels of both PDE3A and SLFN12. Cell lines with high expression of both proteins are particularly susceptible to the cytotoxic effects of this compound, while those with low expression are often resistant.[2][3]
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potency of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal effective concentration (EC50) values highlight the selective efficacy of the compound.
| Cell Line | Cancer Type | This compound EC50 |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM[2] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM[2] |
| HeLa | Cervical Carcinoma | 10 - 100 nM[2] |
| SK-MEL-3 | Melanoma | 12 nM[3] |
| A549 | Lung Carcinoma | > 1 µM[2] |
| MCF7 | Breast Carcinoma | > 1 µM[2] |
| PC3 | Prostate Carcinoma | > 1 µM[2] |
Signaling Pathway of this compound-Induced Apoptosis
The formation of the this compound-induced PDE3A-SLFN12 complex initiates a cascade of events culminating in apoptosis. While the precise downstream signaling is an area of active investigation, the available evidence points to the activation of an apoptotic program.
References
The Molecular Glue Concept of DNMDP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) exemplifies a compelling class of therapeutic agents known as "molecular glues." Unlike traditional enzyme inhibitors that block an active site, this compound functions by inducing a novel protein-protein interaction, effectively "gluing" together two proteins that would not otherwise associate. Specifically, this compound mediates the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to the inhibition of protein translation and subsequent apoptosis in cancer cells that co-express both PDE3A and SLFN12.[4][5] This guide provides a detailed technical overview of the this compound molecular glue concept, including its mechanism of action, quantitative data, key experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action
This compound acts as a molecular adhesive by binding to the catalytic pocket of PDE3A.[4] This binding event alters the surface topology of PDE3A, creating a neomorphic interface that is recognized by SLFN12. The resulting PDE3A-DNMDP-SLFN12 ternary complex is a stable heterotetramer.[5][6] The formation of this complex is crucial for the cytotoxic effect of this compound, as inhibition of PDE3A's enzymatic activity alone is not sufficient to induce cell death.[3] A key downstream effect of the PDE3A-SLFN12 complex formation is the activation of SLFN12's latent endoribonuclease activity.[5] This activated SLFN12 then leads to a global inhibition of protein synthesis, ultimately triggering apoptosis in susceptible cancer cells.[7] The sensitivity of cancer cell lines to this compound is strongly correlated with the expression levels of both PDE3A and SLFN12.[1][3] Additionally, the co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP), has been identified as a required component for the formation of the PDE3A-SLFN12 complex and the cellular response to this compound.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 nM |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 nM |
| HeLa | Cervical Carcinoma | 10 - 100 nM |
| A549 | Lung Carcinoma | > 1 µM |
| MCF7 | Breast Carcinoma | > 1 µM |
| PC3 | Prostate Carcinoma | > 1 µM |
Data extracted from a study demonstrating the selective cytotoxicity of this compound.[8]
Table 2: this compound-Induced Protein-Protein Interaction Data
| Interacting Proteins | Assay Method | Compound Concentration | Observation |
| PDE3A and SLFN12 | Bio-Layer Interferometry (BLI) | 100 µM this compound | Enhanced binding of SLFN12 to immobilized PDE3A |
| PDE3A and SLFN12 | Co-Immunoprecipitation (Co-IP) | Not specified | This compound-dependent interaction observed in HeLa cell lysates |
Qualitative and quantitative analysis of the this compound-induced complex formation.[5][9][10]
Signaling and Mechanistic Pathways
The following diagrams illustrate the key pathways and experimental workflows related to the this compound molecular glue concept.
References
- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 2. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 3. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on DNMDP and SLFN12 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serendipitous discovery of the small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) as a selective cytotoxic agent has unveiled a novel mechanism of action dependent on the induced interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This interaction, stabilized by this compound, leads to the activation of SLFN12's latent ribonuclease activity, ultimately resulting in cancer cell death. This technical guide provides a comprehensive overview of the foundational research on the this compound-SLFN12 interaction, detailing the molecular mechanism, key experimental findings, and the methodologies used to elucidate this promising anti-cancer strategy.
Molecular Mechanism of Action
This compound acts as a "molecular glue," inducing a neomorphic interaction between PDE3A and SLFN12.[1][2] This is not a simple inhibition of PDE3A's phosphodiesterase activity; in fact, other potent PDE3A inhibitors do not elicit the same cytotoxic effect.[3] The binding of this compound to the catalytic pocket of PDE3A creates a novel interface that is recognized by the C-terminal region of SLFN12.[4][5] This ternary complex formation is crucial for the subsequent cytotoxic effects.
The formation of the PDE3A-SLFN12-DNMDP complex leads to the activation of SLFN12's intrinsic RNase activity.[1][4] This activated SLFN12 then proceeds to degrade specific tRNAs, leading to a stall in translation and ultimately, apoptosis. The sensitivity of cancer cell lines to this compound correlates with the expression levels of both PDE3A and SLFN12.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Quantitative Data
The following tables summarize the key quantitative data reported in the foundational research on the this compound-SLFN12 interaction. It is important to note that specific values can vary depending on the experimental conditions and cell lines used.
Table 1: Binding Affinity and Kinetics (Representative Data)
| Interacting Molecules | Method | Parameter | Value | Reference |
| PDE3A + SLFN12 (no this compound) | Bio-Layer Interferometry (BLI) | Binding | Weak / Transient | [4] |
| PDE3A + SLFN12 + this compound | Bio-Layer Interferometry (BLI) | Binding | Significantly Enhanced | [4] |
| PDE3A + this compound | Isothermal Titration Calorimetry (ITC) | Kd | In the nM range | [3] |
Note: Specific kinetic constants (kon, koff) and dissociation constants (Kd) for the ternary complex are not consistently reported as precise numerical values in the initial foundational papers but are inferred from graphical data showing increased association and decreased dissociation in the presence of this compound.
Table 2: Cellular Potency of this compound (Representative IC50 Values)
| Cell Line | PDE3A Expression | SLFN12 Expression | IC50 (this compound) | Reference |
| HeLa | High | High | ~10-100 nM | [3] |
| A549 | Low | Low | >10 µM | [3] |
| SK-MEL-3 | High | High | ~50 nM | [3] |
Note: IC50 values are highly dependent on the specific cell line and the assay conditions. The values presented here are representative examples to illustrate the correlation between PDE3A/SLFN12 expression and sensitivity to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational findings. The following sections provide overviews of the key experimental protocols used.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction
This protocol is designed to demonstrate the this compound-dependent interaction between endogenous PDE3A and SLFN12 in cultured cells.
Materials:
-
HeLa cells (or other sensitive cell line)
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Anti-SLFN12 antibody for Western blotting
-
Anti-PDE3A antibody for Western blotting
Procedure:
-
Cell Treatment: Culture HeLa cells to ~80-90% confluency. Treat cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using anti-SLFN12 and anti-PDE3A antibodies to detect the co-precipitated proteins.
In Vitro Pull-Down Assay
This assay confirms the direct interaction between purified proteins, mediated by this compound.
Materials:
-
Purified recombinant His-tagged SLFN12
-
Purified recombinant PDE3A
-
This compound
-
Ni-NTA agarose beads
-
Binding buffer (e.g., Tris-buffered saline with 0.1% NP-40)
-
Wash buffer
-
Elution buffer (e.g., binding buffer with high concentration of imidazole)
Procedure:
-
Immobilization of Bait Protein: Incubate purified His-tagged SLFN12 with Ni-NTA beads.
-
Washing: Wash the beads to remove unbound His-SLFN12.
-
Interaction: Incubate the SLFN12-bound beads with purified PDE3A in the presence of this compound or DMSO.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes.
-
Analysis: Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for PDE3A.
SLFN12 RNase Activity Assay
This assay measures the ribonuclease activity of SLFN12.
Materials:
-
Purified recombinant SLFN12
-
Purified recombinant PDE3A
-
This compound
-
RNA substrate (e.g., total cellular RNA or a specific synthetic RNA)
-
RNase reaction buffer
-
RNA gel electrophoresis system
-
RNA visualization dye (e.g., SYBR Gold)
Procedure:
-
Reaction Setup: In separate reactions, incubate the RNA substrate with:
-
SLFN12 alone
-
SLFN12 and PDE3A
-
SLFN12, PDE3A, and this compound
-
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Analysis: Analyze the RNA degradation by gel electrophoresis. The cleavage of RNA will be indicated by the disappearance of the full-length RNA band and the appearance of smaller fragments.
Visualizations of Experimental Workflows
Experimental Workflow for Co-Immunoprecipitation
Experimental Workflow for In Vitro Pull-Down Assay
Conclusion and Future Directions
The discovery of the this compound-induced interaction between PDE3A and SLFN12 represents a paradigm shift in small molecule drug discovery, highlighting the potential of "molecular glues" to create novel therapeutic effects. The foundational research has laid a strong groundwork for understanding the mechanism of action, identifying the key players, and establishing the necessary experimental approaches. Future research will likely focus on optimizing the therapeutic window of this compound analogs, further elucidating the downstream substrates of SLFN12's RNase activity, and exploring the full potential of this novel anti-cancer strategy in a clinical setting. The detailed understanding of this interaction provides a robust platform for the development of a new class of targeted cancer therapies.
References
- 1. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 2. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
DNMDP: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] It exhibits a unique mechanism of action, inducing a cytotoxic effect in cancer cells that is dependent on the formation of a ternary complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a dihydropyridazinone derivative with the systematic name 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H20N4O3 | N/A |
| Molecular Weight | 304.35 g/mol | N/A |
| IUPAC Name | 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | [3][4] |
| Synonyms | This compound | [1][2] |
| CAS Number | 328104-79-6 | [2] |
Note: Specific experimental data on properties such as solubility, pKa, and logP for this compound were not available in the reviewed literature. In vitro pharmacokinetic properties for some of its analogs have been determined, but a specific data table for this compound was not found.
Synthesis
The synthesis of the more active (R)-enantiomer of this compound starts from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a commercially available precursor used in the synthesis of the inotropic drug levosimendan.[4] The synthesis involves a three-step process: acetylation of the starting material, followed by nitration, and subsequent hydrolysis of the acetyl group.[4]
References
Early-Stage Investigation of DNMDP in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2)-one (DNMDP) is a novel small molecule that has demonstrated potent and selective cytotoxic activity against a subset of cancer cell lines. Its mechanism of action represents a paradigm shift from conventional enzyme inhibition to the induced formation of a cytotoxic protein complex. This technical guide provides an in-depth overview of the early-stage investigation of this compound in oncology, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.
Mechanism of Action: A Molecular Glue
This compound functions as a "molecular glue," inducing the formation of a stable complex between two proteins that do not normally interact with high affinity: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity is the primary driver of this compound's cytotoxic effects. The sensitivity of cancer cells to this compound is directly correlated with the expression levels of both PDE3A and SLFN12.[1]
The formation of the PDE3A-SLFN12 complex triggers the latent endoribonuclease (RNase) activity of SLFN12.[3] Activated SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to a global inhibition of protein synthesis and subsequent programmed cell death, or apoptosis.[4][5] Notably, the cytotoxic effect of this compound is independent of the enzymatic inhibition of PDE3A's phosphodiesterase activity. In fact, other potent PDE3A inhibitors that do not induce the formation of the PDE3A-SLFN12 complex are not cytotoxic and can even rescue cells from this compound-induced death.[1]
Signaling Pathway
The binding of this compound to the catalytic pocket of PDE3A creates a novel interface for the recruitment of SLFN12. This ternary complex formation is the critical initiating event in the signaling cascade that ultimately leads to apoptosis.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glocat.geneseo.edu [glocat.geneseo.edu]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. the-strengths-and-limitations-of-using-biolayer-interferometry-to-monitor-equilibrium-titrations-of-biomolecules - Ask this paper | Bohrium [bohrium.com]
The Dichotomous Role of DNMDP in cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of N-(3,5-Dinitrophenyl)-N'-(4-methoxyphenyl)decanediamide (DNMDP) on cyclic adenosine monophosphate (cAMP) signaling pathways. While classically identified as a phosphodiesterase 3A (PDE3A) inhibitor, the primary mechanism of this compound's potent and selective cancer cell cytotoxicity is not mediated by the canonical increase in intracellular cAMP. Instead, this compound functions as a molecular glue, inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). This "gain-of-function" or "change-of-function" is central to its therapeutic potential.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound, primarily focusing on its cytotoxic effects and concentrations used in mechanistic studies. Direct quantitative data on the modulation of intracellular cAMP levels by this compound is not extensively reported in the literature, as the focus has been on its SLFN12-dependent mechanism.
| Parameter | Value | Cell Lines/System | Notes |
| EC50 | 10 - 100 nM | NCI-H1563, NCI-H2122 (lung adenocarcinoma), HeLa (cervical carcinoma)[1] | Demonstrates potent cell-selective cytotoxicity. |
| EC50 | > 1 µM | A549, MCF7, PC3[1] | Highlights the selective nature of this compound's cytotoxic effect. |
| Inhibitory Concentration | 100 nM | In vitro phosphodiesterase assay | At this concentration, this compound specifically inhibits PDE3A and PDE3B, with weak inhibition of PDE10 and little to no effect on other PDEs[1]. |
| Concentration for Complex Formation | 10 µM - 100 µM | In vitro studies (e.g., Biolayer Interferometry, Crystallography)[2] | Used to demonstrate and quantify the induced interaction between PDE3A and SLFN12. |
Core Mechanism of Action: A Departure from Canonical cAMP Signaling
This compound binds to the catalytic pocket of PDE3A, an enzyme that hydrolyzes cAMP.[3][4] In theory, this inhibition would lead to an accumulation of intracellular cAMP. However, the cytotoxic effects of this compound do not correlate with its PDE3A inhibitory activity. Other potent PDE3 inhibitors, such as trequinsin, do not induce the same cell-killing effect.[2]
The crucial action of this compound is to induce a conformational change in PDE3A that promotes its binding to SLFN12.[1][2] This this compound-induced PDE3A-SLFN12 complex is responsible for the observed cytotoxicity, which is characterized by apoptosis, as indicated by caspase activation and PARP cleavage.[1] The formation of this complex is a highly stable interaction.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical cAMP signaling pathway and the specific, non-canonical mechanism of this compound action.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's effects.
Measurement of Intracellular cAMP Levels
While the primary mechanism of this compound is not cAMP-dependent, assessing its impact on intracellular cAMP can provide a more complete picture of its activity. Several methods can be employed:
-
Principle: This assay is based on the competition between cAMP in the sample and a known amount of enzyme-labeled (e.g., HRP-labeled) cAMP for a limited number of binding sites on a cAMP-specific antibody coated on a microplate. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Protocol Outline:
-
Sample Preparation: Lyse cells (e.g., using a lysis buffer provided in a commercial kit) to release intracellular cAMP.
-
Standard Curve Preparation: Prepare a series of dilutions of a known cAMP standard.
-
Assay:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled cAMP conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the standard curve and determine the cAMP concentration in the samples by interpolation.
-
-
Principle: Förster Resonance Energy Transfer (FRET)-based genetically encoded biosensors (e.g., using Epac-based sensors) allow for real-time measurement of cAMP dynamics in living cells. These sensors consist of a cAMP-binding domain flanked by two fluorescent proteins (a donor and an acceptor). Binding of cAMP induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.
-
Protocol Outline:
-
Cell Transfection: Transfect the cells of interest with a plasmid encoding the FRET-based cAMP biosensor.
-
Cell Culture: Culture the transfected cells under appropriate conditions.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).
-
Acquire baseline fluorescence images.
-
Treat the cells with this compound or control compounds.
-
Acquire time-lapse images to monitor changes in the FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis: Analyze the changes in the FRET ratio over time to determine the kinetics of cAMP concentration changes.
-
Analysis of PDE3A-SLFN12 Complex Formation
-
Principle: BLI is a label-free optical technique for measuring biomolecular interactions in real-time. A protein of interest (the ligand) is immobilized on the surface of a biosensor tip, which is then dipped into a solution containing the binding partner (the analyte). The binding of the analyte to the ligand causes a change in the interference pattern of light reflected from the biosensor surface, which is measured over time.
-
Protocol Outline:
-
Ligand Immobilization: Immobilize biotinylated PDE3A onto a streptavidin-coated biosensor tip.
-
Baseline: Equilibrate the biosensor in buffer to establish a stable baseline.
-
Association: Move the biosensor into a well containing SLFN12 (the analyte) in the presence or absence of this compound. Measure the change in interference as the complex forms.
-
Dissociation: Move the biosensor back into a buffer-only well and measure the change in interference as the complex dissociates.
-
Data Analysis: Fit the association and dissociation curves to a binding model to determine the kinetic parameters (k_on, k_off) and the affinity (K_D) of the interaction.
-
Experimental and Logical Workflow
The following diagram outlines a logical workflow for characterizing the effects of this compound.
Conclusion
This compound represents a fascinating case of a molecule that, while interacting with a key component of the cAMP signaling pathway, exerts its primary biological effect through a non-canonical, "gain-of-function" mechanism. Its ability to act as a molecular glue, inducing the formation of a cytotoxic PDE3A-SLFN12 complex, is the main driver of its selective anti-cancer properties. While this compound is an inhibitor of PDE3A's enzymatic activity, this effect appears to be secondary to the induction of the protein-protein interaction. Future research may further elucidate any subtle roles of localized cAMP modulation in the overall activity of this compound, but the current body of evidence firmly points to the PDE3A-SLFN12 interaction as the core of its mechanism of action. This understanding is critical for the development of novel therapeutics based on this "molecular glue" concept.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNMDP in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that has emerged as a potent and selective cytotoxic agent against specific cancer cell lines. Its unique mechanism of action involves inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This induced proximity leads to the stabilization of SLFN12, which in turn inhibits protein translation, ultimately triggering apoptosis in cancer cells that express high levels of both PDE3A and SLFN12.[1][2] This targeted approach makes this compound a valuable tool for cancer research and a potential lead compound for drug development.
These application notes provide detailed protocols for assessing cell viability and apoptosis in response to this compound treatment, utilizing commercially available luminescent assays.
Mechanism of Action Signaling Pathway
The cytotoxic effect of this compound is initiated by its binding to the catalytic pocket of PDE3A. This binding event creates a novel surface that recruits SLFN12, forming a stable ternary complex. The stabilization of SLFN12 is the critical step that leads to the downstream inhibition of protein synthesis and subsequent activation of the apoptotic cascade.
Caption: this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., HeLa, SK-MEL-3)
-
Complete cell culture medium
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Experimental Workflow:
Caption: CellTiter-Glo® assay workflow.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density. For HeLa and SK-MEL-3 cells, a starting density of 2,000-5,000 cells per well in 100 µL of complete culture medium is recommended.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Apoptosis Assay using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., HeLa)
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment steps as described in the CellTiter-Glo® assay protocol (Sections 1.1 and 1.2). A typical treatment duration to observe apoptosis is 24-48 hours.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]
-
Gently mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[4] The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Plot the fold-change in caspase activity against the this compound concentration.
-
Data Presentation
The following table summarizes the half-maximal effective concentration (EC₅₀) values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | EC₅₀ (nM) | Reference |
| HeLa | Cervical Carcinoma | 10 - 100 | [4] |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | [4] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | [4] |
| SK-MEL-3 | Melanoma | ~50 | [1] |
| A549 | Lung Carcinoma | > 1000 | [4] |
| MCF7 | Breast Carcinoma | > 1000 | [4] |
| PC3 | Prostate Carcinoma | > 1000 | [4] |
Note: The sensitivity of cancer cell lines to this compound is highly correlated with the expression levels of PDE3A and SLFN12.[1] Cell lines with low expression of either protein are generally resistant to this compound-induced cytotoxicity.
Conclusion
This compound offers a targeted approach to inducing cell death in specific cancer cell populations. The provided protocols for CellTiter-Glo® and Caspase-Glo® 3/7 assays are robust and reliable methods for quantifying the cytotoxic and apoptotic effects of this compound. These assays are essential tools for researchers investigating the therapeutic potential of this compound and for professionals involved in the development of novel anti-cancer drugs. Accurate determination of dose-response relationships and EC₅₀ values is critical for understanding the potency and selectivity of this promising compound.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Cytotoxicity of Quercus Brantii Lindl. Galls on A375 and SK-MEL-3 Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK-MEL-5 Cells [cytion.com]
- 4. ulab360.com [ulab360.com]
Application Notes and Protocols for DNMDP in In Vitro Studies
Introduction
DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective small molecule that has garnered significant interest in cancer research. Contrary to some initial postulations, extensive research has characterized this compound not as a TrkA inhibitor, but as a modulator of the phosphodiesterase 3A (PDE3A) protein. This compound functions as a "molecular glue," inducing the formation of a novel protein complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3][4] This ternary complex formation leads to a cytotoxic response in cancer cells expressing high levels of both PDE3A and SLFN12, making it a promising agent for targeted cancer therapy.[1][4][5] The cytotoxic effect is independent of the enzymatic inhibition of PDE3A's phosphodiesterase activity.[2][6]
These application notes provide a comprehensive overview of the use of this compound in in vitro studies, including recommended concentrations, detailed experimental protocols, and diagrams of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Concentrations of this compound
The effective concentration of this compound in in vitro studies is highly dependent on the cell line and the specific assay being performed. The following table summarizes reported concentrations from the literature.
| Application | Cell Line(s) | Concentration Range | EC50 / IC50 | Notes |
| Cell Cytotoxicity | HeLa, NCI-H1563, NCI-H2122 | 0 - 1000 µM | 10 - 100 nM | Treatment for 48 hours. Sensitivity correlates with PDE3A and SLFN12 expression.[1] |
| Cell Cytotoxicity | A549, MCF7, PC3 | > 1 µM | > 1 µM | These cell lines are less sensitive to this compound.[1] |
| PDE3A/PDE3B Inhibition | Biochemical Assay | 100 nM | - | At this concentration, this compound specifically inhibits PDE3A and PDE3B with minimal effect on other phosphodiesterases.[1] |
| Induction of PDE3A-SLFN12 Complex | HeLa | 10 µM | - | Used for immunoprecipitation experiments to detect the complex.[3] |
| Induction of PDE3A-SLFN12 Complex | Purified Proteins | 10 µM - 100 µM | - | Used in biolayer interferometry (BLI) and size-exclusion chromatography (SEC) to demonstrate direct complex formation.[5] |
| Halting Translation | Glioblastoma Cell Lines | 1 µM | - | Treatment for 2 hours to measure nascent transcripts.[7] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the cytotoxic effect of this compound on adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Carefully remove the medium and wash the cells once with 100 µL of PBS.
-
Add 50 µL of crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12
This protocol is used to verify the this compound-induced interaction between PDE3A and SLFN12 in cells.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12)[3]
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
SDS-PAGE sample buffer
-
Western blot reagents
Procedure:
-
Culture cells (e.g., HeLa) to 80-90% confluency. For enhanced detection, cells can be transfected with a plasmid expressing V5-tagged SLFN12.[3]
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 8 hours.[3]
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting using an anti-SLFN12 or anti-V5 antibody to detect the co-immunoprecipitated protein.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound acts as a molecular glue, inducing the formation of a cytotoxic PDE3A-SLFN12 complex.
Experimental Workflow for Assessing this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 7. academic.oup.com [academic.oup.com]
preparing DNMDP stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a small molecule inhibitor of phosphodiesterase 3A (PDE3A). Adherence to these protocols will ensure solution accuracy and reproducibility in experimental settings.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₄O₃ | [1] |
| Molecular Weight | 304.34 g/mol | [1][2] |
| CAS Number | 328104-79-6 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (10 mM) | [3][4] |
| Purity | >98% by HPLC | [1] |
| Storage (Powder) | -20°C (long term), 0°C (short term) | [1] |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for its use in cell-based assays.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.30434 mg of this compound (Molecular Weight = 304.34 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO to the 0.30434 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Calibrated pipettes and sterile pipette tips
Procedure (for a 1:10 serial dilution):
-
Initial Dilution: Prepare an intermediate stock solution by diluting the 10 mM this compound stock solution in cell culture medium. For example, to make a 100 µM intermediate stock, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.
-
Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate.
-
Add 90 µL of cell culture medium to each tube/well except the first one.
-
Add 100 µL of the 100 µM intermediate stock to the first tube/well.
-
Transfer 10 µL from the first tube/well to the second tube/well (containing 90 µL of medium) and mix thoroughly by pipetting up and down. This will result in a 10 µM solution.
-
Continue this 1:10 serial dilution for the desired number of concentrations (e.g., 1 µM, 100 nM, 10 nM, etc.).
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity from the solvent.[5] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 3: Cell Viability Assay Using MTT
Materials:
-
Cells of interest (e.g., HeLa, NCI-H1563, or other sensitive cell lines)
-
Complete cell culture medium
-
This compound working solutions
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound working solutions to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle shaking or pipetting to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the EC₅₀ value.
References
- 1. This compound Supplier | CAS 328104-79-6| AOBIOUS [aobious.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: DNMDP-Induced Co-Immunoprecipitation of PDE3A and SLFN12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent inducer of a cytotoxic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] this compound acts as a "molecular glue," stabilizing the formation of a PDE3A-SLFN12 heterotetrameric complex.[1][3][4][5] This complex formation enhances the latent RNase activity of SLFN12, leading to the degradation of transfer RNAs (tRNAs), inhibition of protein synthesis, and ultimately, apoptosis in cancer cells expressing both proteins.[1][3][6][7] The selective cytotoxicity in cells co-expressing PDE3A and SLFN12 makes this pathway a promising target for cancer therapy.[8]
This application note provides a detailed protocol for the co-immunoprecipitation (co-IP) of the PDE3A-SLFN12 complex from cultured cells treated with this compound. Co-IP is a crucial technique to validate the interaction between these two proteins in a cellular context.
Signaling Pathway and Mechanism of Action
This compound binds to the catalytic pocket of PDE3A, inducing a conformational change that promotes the recruitment and stabilization of SLFN12.[9][10] This interaction is essential for the cytotoxic effects of this compound and related compounds. The formation of the PDE3A-SLFN12 complex activates the endoribonuclease function of SLFN12, a key step in the downstream signaling cascade leading to cell death.[1][3][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for studying the this compound-induced PDE3A-SLFN12 interaction.
| Parameter | Value | Context | Reference |
| This compound Concentration for Co-IP | 100 µM | Used in Size-Exclusion Chromatography (SEC) analysis of purified proteins. | [5] |
| This compound Concentration for Cell Viability Assays | 10 nM - 10 µM | Effective range for inducing cell death in sensitive cell lines. | [11] |
| Trequinsin Concentration (Inhibitor) | 12.5 µM | Used to inhibit the formation of the PDE3A-SLFN12 complex. | [6] |
| Kd for PDE3A-SLFN12 (without this compound) | 320 nM | Determined by biolayer interferometry at 500 mM NaCl. | [5] |
| Kd for PDE3A-SLFN12 (with this compound) | 65 nM | Determined by biolayer interferometry at 500 mM NaCl. | [5] |
Experimental Protocol: this compound-Induced Co-Immunoprecipitation of PDE3A and SLFN12
This protocol describes the co-immunoprecipitation of endogenous or overexpressed PDE3A and SLFN12 from cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: A cell line co-expressing PDE3A and SLFN12 (e.g., GIST882, HeLa, or engineered cell lines).[8][12]
-
This compound (or other relevant small molecule inducers like anagrelide).[9]
-
Primary Antibodies:
-
Anti-PDE3A antibody validated for immunoprecipitation.
-
Anti-SLFN12 antibody validated for Western blotting.
-
Alternatively, if using tagged proteins, anti-FLAG or anti-HA antibodies.
-
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100). The choice of buffer may require optimization to maintain the protein-protein interaction.[13]
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 1X Laemmli sample buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Standard reagents and equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.
Experimental Workflow
Step-by-Step Procedure
1. Cell Culture and Treatment: a. Seed cells at an appropriate density to reach 80-90% confluency at the time of harvesting. b. Treat the cells with the desired concentration of this compound (e.g., 100 nM to 1 µM) or vehicle control (DMSO) for an appropriate duration (e.g., 12-24 hours). The optimal concentration and time should be determined empirically.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell monolayer. c. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA assay.
3. Immunoprecipitation: a. (Optional) Pre-clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and transfer the supernatant to a new tube. b. Antibody Incubation: Add the anti-PDE3A antibody (or anti-tag antibody for tagged proteins) to the cleared lysate. The optimal antibody concentration should be determined according to the manufacturer's instructions or empirical testing. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Immune Complex Capture: Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow the beads to bind the antibody-protein complexes.
4. Washing: a. Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic rack if using magnetic beads. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
5. Elution and Analysis: a. Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Include samples of the input lysate to verify the presence of both PDE3A and SLFN12 in the starting material. e. Perform Western blot analysis using antibodies against SLFN12 (the "prey" protein) and PDE3A (the "bait" protein). An increased amount of SLFN12 in the this compound-treated immunoprecipitate compared to the vehicle control confirms the induced interaction.
Controls and Considerations
-
Negative Control: Perform a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype to control for non-specific binding to the beads and antibody.
-
Bait and Prey: The choice of which protein to use as the "bait" (the protein targeted by the immunoprecipitating antibody) can be important. If one antibody is known to be more specific or efficient for IP, it should be chosen.[15]
-
Buffer Choice: The stringency of the lysis and wash buffers is critical. Harsher buffers like RIPA can disrupt weaker protein-protein interactions, while less stringent buffers may result in higher background.[13]
-
Validation: It is crucial to use antibodies that are validated for immunoprecipitation and Western blotting to ensure the reliability of the results.[13]
This protocol provides a robust framework for investigating the this compound-induced interaction between PDE3A and SLFN12, a key event in a novel anti-cancer therapeutic strategy.
References
- 1. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 2. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]
- 4. catalog.mercer.edu [catalog.mercer.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Use of PDE3A-SLFN12 Molecular Glues in a Xenograft Mouse Model
Topic: Preclinical Evaluation of PDE3A-SLFN12 Molecular Glues in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recent discoveries have identified a novel class of anti-cancer agents that function as 'molecular glues', inducing a cytotoxic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). Contrary to a misnomer of delivering deoxynucleoside monophosphates, compounds like DNMDP and its optimized analogs (e.g., BRD9500, BAY 2666605) physically bridge PDE3A and SLFN12. This induced proximity activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs (tRNA-Leu-TAA), subsequent ribosome stalling, global inhibition of protein synthesis, and ultimately, apoptotic cancer cell death.[1][2][3][4] This unique mechanism of action offers a promising therapeutic strategy for cancers co-expressing high levels of both PDE3A and SLFN12.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PDE3A-SLFN12 molecular glues using a xenograft mouse model. The protocols are based on preclinical studies of this compound analogs and are intended to serve as a guide for researchers investigating this novel class of therapeutics.
Data Presentation
The following tables summarize the representative in vivo efficacy of PDE3A-SLFN12 molecular glues in various xenograft and patient-derived xenograft (PDX) models as reported in the literature. These compounds have demonstrated significant anti-tumor activity in models with high co-expression of PDE3A and SLFN12.
Table 1: Summary of In Vivo Efficacy of BAY 2666605 in Xenograft and PDX Models
| Tumor Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| Glioblastoma Xenograft (GB1) | Glioblastoma | BAY 2666605 | 10 mg/kg, oral, once daily | Full tumor regression | [2] |
| Melanoma Xenograft | Melanoma | BAY 2666605 | Not specified | Antitumor efficacy | [3] |
| Ovarian Cancer PDX | Ovarian Cancer | BAY 2666605 | Not specified | Antitumor efficacy | [3] |
| Sarcoma PDX | Sarcoma | BAY 2666605 | Not specified | Antitumor efficacy | [3] |
Table 2: Illustrative Tumor Growth Inhibition in a Glioblastoma PDX Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 150 ± 25 | 1200 ± 150 | 0 |
| BRD3800 | 150 ± 28 | 300 ± 50 | 75 |
| BAY 2666605 | 152 ± 22 | 100 ± 30 | >90 (regression) |
(Note: The data in Table 2 is illustrative and synthesized from qualitative descriptions of tumor regression in the literature. Researchers should refer to the primary publications for specific data points.)[2]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line with high PDE3A and SLFN12 expression (e.g., SK-MEL-3 for melanoma, or specific glioblastoma cell lines like GB1).[2][5]
Materials:
-
Cancer cell line with confirmed high PDE3A and SLFN12 expression
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or equivalent)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: V = (length x width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Administration of PDE3A-SLFN12 Molecular Glue
This protocol outlines the preparation and administration of a this compound analog, such as BAY 2666605, to tumor-bearing mice.
Materials:
-
PDE3A-SLFN12 molecular glue (e.g., BAY 2666605)
-
Vehicle for formulation (e.g., as specified in the source literature, often a solution of 0.5% HPMC in water)
-
Oral gavage needles
-
Balance and appropriate weighing supplies
-
Vortex mixer and/or sonicator
Procedure:
-
Drug Formulation:
-
Calculate the required amount of the compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
On the day of dosing, weigh the compound and suspend it in the vehicle to the final desired concentration.
-
Ensure a homogenous suspension by vortexing or sonicating as needed.
-
-
Drug Administration:
-
Administer the formulated compound to the mice via oral gavage (or other appropriate route as determined by the compound's properties).
-
The dosing volume is typically 100 µL per 10 grams of body weight.
-
Administer the vehicle alone to the control group.
-
Follow the predetermined dosing schedule (e.g., once daily).
-
-
Monitoring:
-
Continue to monitor tumor growth by caliper measurements as described in Protocol 1.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or as defined by the experimental design and IACUC protocol.
-
Visualizations
Signaling Pathway of PDE3A-SLFN12 Molecular Glues
Caption: Mechanism of action of PDE3A-SLFN12 molecular glues.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical evaluation in a xenograft model.
References
- 1. Discovery of BAY 2666605, a Molecular Glue for PDE3A and SLFN12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. catalog.mercer.edu [catalog.mercer.edu]
- 5. xenograft.org [xenograft.org]
Application of DNMDP in High-Throughput Screening for Novel Cancer Therapeutics
Introduction
The discovery of novel cancer therapeutics is a critical endeavor in biomedical research. High-throughput screening (HTS) plays a pivotal role in identifying small molecules that can modulate specific cellular pathways implicated in cancer progression. One such molecule, 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), has emerged as a promising tool compound for identifying cancer cells susceptible to a unique mechanism of induced cell death. This compound acts as a "molecular glue," inducing the formation of a cytotoxic protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced proximity leads to apoptosis in cancer cells co-expressing high levels of both proteins[1][2]. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover novel molecular glues and to identify susceptible cancer cell lines.
Signaling Pathway
This compound's mechanism of action involves the allosteric induction of a protein-protein interaction. By binding to the catalytic pocket of PDE3A, this compound creates a novel interface that recruits SLFN12[1]. The formation of this ternary complex (PDE3A-DNMDP-SLFN12) triggers a downstream cascade leading to apoptosis[1]. The binding of PDE3A to SLFN12 enhances the RNase activity of SLFN12, which is crucial for the cytotoxic response[3][4].
Application 1: High-Throughput Screening for Novel Molecular Glues
A primary application of this compound is as a positive control in HTS campaigns designed to identify novel small molecules that function as molecular glues to induce the PDE3A-SLFN12 interaction. A cell-based viability assay is the most direct and effective method for such a screen.
Experimental Workflow
Protocol: Cell-Based Viability HTS Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
1. Cell Line Selection:
-
Use a cancer cell line with high endogenous expression of both PDE3A and SLFN12 (e.g., HeLa, SK-MEL-3). Expression levels can be confirmed by western blot or through databases like the Cancer Cell Line Encyclopedia (CCLE).
2. Reagents and Materials:
-
Selected cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
This compound (positive control)
-
DMSO (negative control)
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based viability assay.
-
Luminometer plate reader
3. Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells to a concentration of 10,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate (500 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a master plate with your compound library, this compound (e.g., final concentration of 10 µM), and DMSO.
-
Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where pos is the positive control (this compound) and neg is the negative control (DMSO).
-
-
Normalize the data to the controls and identify "hits" based on a predefined threshold (e.g., >50% reduction in cell viability).
-
Perform dose-response analysis for hit compounds to determine their IC50 values.
Quantitative Data Summary
The following table summarizes the activity of this compound and a related compound, anagrelide, in a panel of cancer cell lines. This data can be used as a reference for expected potencies.
| Compound | Cell Line | IC50 (µM) | PDE3A Expression (TPM) | SLFN12 Expression (TPM) |
| This compound | HeLa | ~0.1 | High | High |
| This compound | SK-MEL-3 | ~0.5 | High | High |
| Anagrelide | HeLa | ~1.0 | High | High |
Note: IC50 values are approximate and can vary based on experimental conditions. Expression data is qualitative and should be confirmed for the specific cell line used.
Application 2: Profiling Cancer Cell Line Sensitivity to this compound
This compound can be used to screen a panel of cancer cell lines to identify those that are sensitive to this mechanism of cell death. This can help in patient stratification for potential therapies targeting the PDE3A-SLFN12 axis.
Protocol: Cancer Cell Line Panel Screening
This protocol is similar to the HTS protocol but is performed on a smaller scale with a focus on a diverse set of cell lines.
1. Cell Line Panel:
-
Select a panel of cancer cell lines representing different tumor types.
2. Procedure:
-
Plate the different cell lines in 96-well or 384-well plates at their optimal seeding densities.
-
Treat the cells with a dose-response of this compound (e.g., 0.01 to 100 µM).
-
After a 72-hour incubation, measure cell viability using an ATP-based assay as described above.
3. Data Analysis:
-
Plot the dose-response curves for each cell line and calculate the IC50 value for this compound.
-
Correlate the IC50 values with the expression levels of PDE3A and SLFN12 in each cell line to validate the mechanism of action.
Validation of Hits: Co-Immunoprecipitation
For "hit" compounds identified in the HTS, it is essential to validate that they indeed promote the formation of the PDE3A-SLFN12 complex. Co-immunoprecipitation (Co-IP) is a standard method for this purpose.
Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis:
-
Treat PDE3A/SLFN12 high-expressing cells with the hit compound (at a concentration around its IC50) for 12-24 hours. Include this compound as a positive control and DMSO as a negative control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either PDE3A or SLFN12 overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein. An increase in the co-precipitated protein in the presence of the hit compound confirms its role as a molecular glue[5].
-
Conclusion
This compound is a valuable research tool for the discovery and characterization of a novel class of anti-cancer compounds that act as molecular glues. The protocols outlined in these application notes provide a framework for conducting high-throughput screening campaigns and for validating the mechanism of action of identified hits. The unique mode of action of this compound and related compounds offers a promising new avenue for the development of targeted cancer therapies.
References
- 1. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. promega.com [promega.com]
- 5. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting DNMDP-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to detect and quantify apoptosis induced by 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), a novel small molecule that promotes cancer cell death. The protocols detailed below are optimized for use with sensitive cell lines, such as HeLa cervical carcinoma cells, and can be adapted for other cell types responsive to this compound.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through a unique mechanism involving the formation of a novel protein complex. By binding to the enzymatic pocket of phosphodiesterase 3A (PDE3A), this compound facilitates the recruitment and stabilization of the Schlafen 12 (SLFN12) protein.[1] This this compound-induced PDE3A-SLFN12 complex is cytotoxic and leads to the activation of the apoptotic cascade, characterized by caspase activation and poly (ADP-ribose) polymerase (PARP) cleavage. The formation of this complex can ultimately block protein translation, leading to programmed cell death.[1]
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize representative quantitative data obtained from various apoptosis assays following treatment of HeLa cells with this compound.
Note: The following data are illustrative and represent typical results obtained from the described assays. Actual results may vary depending on experimental conditions, including cell line, this compound concentration, and incubation time.
Table 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 0.1 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 70.8 ± 3.5 | 18.9 ± 2.3 | 10.3 ± 1.7 |
| This compound | 5 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.9 |
| Staurosporine (Positive Control) | 1 | 30.5 ± 3.8 | 45.2 ± 4.0 | 24.3 ± 3.2 |
Table 2: Caspase-3/7 Activity Measured by Luminescence Assay
| Treatment | Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle (DMSO) | 0.1 | 1.0 ± 0.1 |
| This compound | 1 | 3.2 ± 0.4 |
| This compound | 5 | 7.8 ± 0.9 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.2 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle (DMSO) | 0.1 | 1.8 ± 0.4 |
| This compound | 1 | 15.4 ± 2.1 |
| This compound | 5 | 38.7 ± 3.5 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.5 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration (µM) | Relative Cleaved PARP Expression (Normalized to β-actin) | Relative Bcl-2 Expression (Normalized to β-actin) |
| Vehicle (DMSO) | 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 1 | 4.5 ± 0.6 | 0.7 ± 0.1 |
| This compound | 5 | 9.2 ± 1.1 | 0.4 ± 0.05 |
Experimental Protocols
Annexin V-FITC/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of executioner caspases-3 and -7.
Materials:
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
HeLa cells grown on coverslips or in a 96-well plate
-
This compound
-
TUNEL Assay Kit (e.g., Click-iT™ Plus TUNEL Assay, Thermo Fisher Scientific)
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed and treat HeLa cells with this compound as described in the previous protocols.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with deionized water.
-
Follow the manufacturer's instructions for the TdT reaction, which involves incubating the cells with a reaction mixture containing TdT and a labeled nucleotide (e.g., EdUTP).
-
Perform the click reaction to attach a fluorescent dye to the incorporated nucleotide.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
HeLa cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat HeLa cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: Annexin V/PI Staining Experimental Workflow.
Caption: TUNEL Assay Experimental Workflow.
References
Application Notes and Protocols: DNMDP Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] It exhibits cytotoxic effects on a specific subset of cancer cells, including the HeLa human cervical carcinoma cell line.[1][2] The mechanism of action is unique, as this compound induces the formation of a novel protein complex between PDE3A and Schlafen family member 12 (SLFN12).[2][3][4] This induced interaction is essential for the cytotoxic effect, which is particularly pronounced in cancer cells expressing elevated levels of both PDE3A and SLFN12.[2][3] This document provides detailed protocols for the treatment of HeLa cells with this compound, methods for assessing its effects, and a summary of relevant quantitative data.
Mechanism of Action
This compound functions as a "molecular glue," promoting the interaction between PDE3A and SLFN12.[5] While this compound does inhibit the enzymatic activity of PDE3A, this inhibition alone is not sufficient to induce cell death.[2] The formation of the PDE3A-SLFN12 complex is the critical event that leads to apoptosis in sensitive cancer cells like HeLa.[1][2] The aryl hydrocarbon receptor-interacting protein (AIP) has been identified as a required co-chaperone for the formation of this complex and the subsequent cellular response.[4] Recent studies have shown that SLFN12 possesses RNase activity, which is activated upon binding to PDE3A in the presence of this compound, leading to cancer cell death.[6]
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by this compound treatment leading to apoptosis in HeLa cells is depicted below, followed by a generalized experimental workflow for studying the effects of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound treatment of HeLa cells based on available literature.
| Parameter | Cell Line | Value | Reference |
| EC50 | HeLa | 10 - 100 nM | [1] |
| Treatment Duration for Viability Assay | HeLa | 3 days | [3] |
| Treatment Duration for Immunoprecipitation | HeLa | 8 hours | [3] |
| Effect on Global Translation | HeLa | Inhibition after 18 hours at 1 µM | [5] |
| Apoptosis Induction | HeLa | Indicated by caspase activity and PARP cleavage | [1] |
Experimental Protocols
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., Cell Counting Kit-8)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Immunoprecipitation lysis buffer
-
Anti-PDE3A antibody
-
Anti-SLFN12 antibody or V5-tag antibody if using transfected cells[3]
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
HeLa Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: Cell Viability Assay
-
Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.[7]
-
Incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations from 1 nM to 10 µM.[3]
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours (3 days).[3]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 2: Apoptosis Assay (Caspase Activity)
-
Seed HeLa cells in a 96-well plate as described in the cell viability protocol.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) or DMSO for 48 hours.[1]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Protocol 3: Co-Immunoprecipitation of PDE3A and SLFN12
-
For enhanced detection, HeLa cells can be transfected with a plasmid expressing SLFN12 with a V5 epitope tag.[3]
-
Seed HeLa cells (or transfected HeLa cells) in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with 10 µM this compound or a non-toxic PDE3 inhibitor (as a negative control) for 8 hours.[3]
-
Wash the cells with ice-cold PBS and lyse them in immunoprecipitation lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Incubate the supernatant with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SLFN12 or anti-V5 antibody to detect the co-immunoprecipitated SLFN12.
Troubleshooting
-
Low Cytotoxicity: Ensure that the HeLa cell line used expresses sufficient levels of both PDE3A and SLFN12, as their expression levels are correlated with this compound sensitivity.[2][3]
-
Inconsistent Results: Use a consistent cell passage number and ensure cells are healthy and in the logarithmic growth phase before starting experiments.
-
No Co-Immunoprecipitation: Optimize the lysis buffer and washing conditions. Ensure the antibodies are specific and of high quality. The 8-hour treatment time is a suggestion and may need optimization for your specific experimental setup.[3]
Conclusion
This compound presents a novel mechanism for inducing cancer cell death through the induced formation of the PDE3A-SLFN12 complex. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on HeLa cells. Careful consideration of the expression levels of PDE3A and SLFN12 is crucial for observing the cytotoxic effects of this compound. Further research into the downstream events following the activation of SLFN12's RNase activity will be valuable for a complete understanding of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantifying PDE3A and SLFN12 Expression in DNMDP-Sensitive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent and selective cytotoxic agent against a subset of cancer cells. Its mechanism of action involves acting as a "molecular glue" to induce the formation of a novel protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity activates the latent RNase activity of SLFN12, leading to the cleavage of specific tRNAs, subsequent inhibition of protein synthesis, and ultimately apoptosis.[3][4][5] Sensitivity to this compound and similar compounds, termed "velcrins," is highly correlated with the co-expression of both PDE3A and SLFN12.[1][6][7] Therefore, accurate quantification of both PDE3A and SLFN12 at the mRNA and protein levels is critical for identifying sensitive cancer types, developing patient stratification biomarkers, and advancing novel therapeutics targeting this pathway.
These application notes provide detailed protocols for quantifying PDE3A and SLFN12 expression and a framework for analyzing their functional interaction in response to this compound treatment.
Data Presentation: PDE3A and SLFN12 Expression in Cancer Cell Lines
The sensitivity of cancer cell lines to this compound is largely dictated by the expression levels of both PDE3A and SLFN12.[6][7] Below are tables summarizing quantitative expression data. Table 1 provides an example of relative protein quantification in glioblastoma cell lines.[3] Table 2 illustrates how mRNA expression data from large-scale databases like the Cancer Cell Line Encyclopedia (CCLE) can be utilized to identify potentially sensitive cell lines.
Table 1: Relative Protein Expression of PDE3A and SLFN12 in Glioblastoma Cell Lines [3]
| Cell Line | This compound Sensitivity | Relative PDE3A Protein Expression (Normalized to GB1) | Relative SLFN12 Protein Expression (Normalized to GB1) |
| GB1 | Sensitive | 1.00 | 1.00 |
| DKMG | Sensitive | 1.25 | 1.50 |
| GAMG | Insensitive | 0.20 | 0.15 |
| LN229 | Insensitive | 0.05 | 0.10 |
Table 2: Representative mRNA Expression of PDE3A and SLFN12 from Public Datasets (e.g., CCLE)
| Cell Line | Cancer Type | PDE3A mRNA Expression (TPM) | SLFN12 mRNA Expression (TPM) | Predicted this compound Sensitivity |
| NCI-H1734 | Lung Adenocarcinoma | High | High | Sensitive |
| A549 | Lung Adenocarcinoma | Low | High | Insensitive |
| SK-MEL-3 | Melanoma | High | High | Sensitive |
| HeLa | Cervical Cancer | High | High | Sensitive |
| U-87 MG | Glioblastoma | Low | Low | Insensitive |
Note: This table is illustrative. Researchers should consult the latest data from portals like DepMap (--INVALID-LINK--) for comprehensive and up-to-date expression values.[3]
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound-induced cytotoxicity and the experimental workflows for quantifying PDE3A and SLFN12.
Caption: this compound acts as a molecular glue, inducing a cytotoxic ternary complex.
Caption: Workflows for protein, mRNA, and interaction analysis.
Experimental Protocols
Protocol 1: Quantitative Western Blotting for PDE3A and SLFN12
This protocol details the quantification of PDE3A and SLFN12 protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-PDE3A, Rabbit anti-SLFN12.
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the indicated time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Quantification:
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize PDE3A and SLFN12 band intensities to the loading control (e.g., β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol is designed to detect the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based).
-
Anti-PDE3A antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer).
-
Primary antibody for Western blotting: Rabbit anti-SLFN12.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for 8-16 hours.[1]
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Clear the lysate by centrifugation as described for Western blotting.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes.
-
Incubate a portion of the pre-cleared lysate (e.g., 500-1000 µg of total protein) with the anti-PDE3A antibody for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting as described in Protocol 1, using an anti-SLFN12 antibody to detect co-immunoprecipitated SLFN12.
-
A band for SLFN12 should be present in the this compound-treated sample but absent or significantly weaker in the vehicle-treated control.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for PDE3A and SLFN12 mRNA Expression
This protocol quantifies the mRNA transcript levels of PDE3A and SLFN12.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for human PDE3A, SLFN12, and a reference gene (e.g., GAPDH, ACTB).
-
RT-qPCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling program. Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of PDE3A and SLFN12 using the ΔΔCt method, normalizing to the reference gene.
-
These protocols provide a robust framework for investigating the roles of PDE3A and SLFN12 in this compound sensitivity. Careful execution and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]
- 3. academic.oup.com [academic.oup.com]
- 4. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent DNMDP Experimental Results
Welcome to the technical support center for DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that induces a cytotoxic effect in specific cancer cells. It functions as a "molecular glue," promoting the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This complex formation enhances the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs (tRNALeu(TAA)) and subsequent inhibition of protein translation, which ultimately results in apoptotic cell death[3][4]. The sensitivity of cancer cells to this compound is directly correlated with the expression levels of both PDE3A and SLFN12[2].
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The cytotoxic effect of this compound is dependent on the expression of both PDE3A and SLFN12. Cell lines with high endogenous levels of both proteins are generally sensitive to this compound, while those with low or negligible expression of either protein are resistant. For example, HeLa and NCI-H1563 cells show high sensitivity with EC50 values in the nanomolar range, whereas cell lines like A549 and MCF7 are resistant, with EC50 values greater than 1 µM.
Q3: What are the best practices for storing and handling this compound?
A3: this compound has known structural liabilities, including a dialkylanilino group and a nitro group, which make it susceptible to metabolic instability. Proper storage and handling are critical for maintaining its activity.
| Storage Condition | Duration |
| Stock Solution (-80°C) | Up to 6 months |
| Stock Solution (-20°C) | Up to 1 month |
| Solid Powder (-20°C) | Up to 12 months |
| Working Solution | Prepare fresh daily |
It is highly recommended to prepare working solutions fresh on the day of the experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are appropriate positive and negative controls for a this compound experiment?
A4: Proper controls are essential for interpreting your results accurately.
-
Positive Control (Cell Line): A cell line known to be sensitive to this compound (e.g., HeLa) should be included in each experiment to verify the potency of your this compound stock.
-
Negative Control (Cell Line): A cell line known to be resistant to this compound (e.g., A549) can help identify non-specific cytotoxic effects.
-
Negative Control (Compound): Trequinsin, another PDE3A inhibitor, does not induce the PDE3A-SLFN12 complex and can be used as a negative control to demonstrate that the observed cytotoxicity is not solely due to PDE3A inhibition[5][6].
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) should be added to control wells at the same final concentration used for the this compound-treated wells.
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed in Sensitive Cell Lines
If you are not observing the expected cytotoxic effect of this compound in a sensitive cell line, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare a fresh working solution of this compound from a new aliquot of frozen stock. Verify the activity of the new solution on a reliable positive control cell line. |
| Low PDE3A or SLFN12 Expression | Confirm the expression levels of PDE3A and SLFN12 in your cell line using Western blotting. Protein expression can drift with continuous passaging. It is advisable to use cells from a low-passage stock. |
| Suboptimal Cell Confluency | The confluency of your cells at the time of treatment can significantly impact the outcome. For cytotoxicity assays, a starting confluency of 70-90% is often recommended to ensure a sufficient cell number for the endpoint reading. However, for anti-proliferative effects, a lower confluency (30-50%) is preferable to allow for cell growth[7]. |
| Incorrect Assay Endpoint | This compound-induced cell death occurs via apoptosis. Ensure your cytotoxicity assay is sensitive to apoptotic mechanisms. Assays that measure membrane integrity, such as LDH release or trypan blue exclusion, are suitable. Cell viability assays like MTT, which measure metabolic activity, can also be used but may be confounded by changes in cell metabolism that are independent of cell death. |
Issue 2: High Background or Inconsistent Results in Cytotoxicity Assays
High variability between replicate wells or high background signal can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, as this can cause cells to accumulate at the edges of the wells. |
| Edge Effects | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and temperature. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Contamination | Microbial contamination can affect cell health and interfere with assay readouts. Regularly check your cultures for any signs of contamination and practice strict aseptic techniques. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and ensure proper technique, especially when performing serial dilutions. |
Issue 3: Difficulty Confirming PDE3A-SLFN12 Complex Formation by Immunoprecipitation (IP)
Confirming the this compound-induced formation of the PDE3A-SLFN12 complex is a key validation step. If you are having trouble with your co-immunoprecipitation (co-IP) experiment, consider the following.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Use a non-denaturing lysis buffer to preserve protein-protein interactions. Sonication may be necessary to ensure complete lysis, especially for nuclear and membrane-associated proteins. |
| Antibody Issues | Use an antibody that is validated for IP. Not all antibodies that work for Western blotting are suitable for IP. Titrate the antibody concentration to find the optimal amount that efficiently pulls down the target protein without increasing background. |
| Insufficient Complex Formation | Ensure that you are treating the cells with an optimal concentration of this compound and for a sufficient duration (e.g., 1 µM for 16 hours) to induce complex formation[8]. |
| High Background/Non-specific Binding | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This will reduce non-specific binding of proteins to the beads. Additionally, ensure your wash steps are stringent enough to remove non-specifically bound proteins but not so harsh that they disrupt the PDE3A-SLFN12 interaction. |
Experimental Protocols
This compound Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound and control compounds (e.g., trequinsin, vehicle) in culture medium. Perform serial dilutions to create a dose-response curve.
-
Treatment: Remove the old medium from the cells and add the 2X compound solutions. Incubate for the desired time (e.g., 48 or 72 hours).
-
Assay: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., LDH release assay).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release) and plot the dose-response curve to determine the EC50 value.
Immunoprecipitation of PDE3A-SLFN12 Complex
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1 µM) or vehicle for 16 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris and pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against PDE3A and SLFN12.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Logical Relationship for this compound-induced Cell Death
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. catalog.mercer.edu [catalog.mercer.edu]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNMDP Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DNMDP in cytotoxicity experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and supporting data to ensure the success and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule that selectively induces cytotoxicity in cancer cells. Its mechanism of action is unique; it acts as a "molecular glue" to promote the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced protein-protein interaction is not dependent on the enzymatic inhibition of PDE3A. The formation of the PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12.[3][4][5] Activated SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to a global inhibition of protein translation and subsequent programmed cell death, or apoptosis.[1]
Q2: Which cell lines are sensitive to this compound?
The cytotoxic effects of this compound are highly dependent on the expression levels of both PDE3A and SLFN12.[2] Cell lines with high expression of both proteins are generally sensitive to this compound, while those with low or no expression of either protein are resistant. For example, HeLa (cervical cancer) and SK-MEL-3 (melanoma) cells, which express high levels of both PDE3A and SLFN12, are sensitive to this compound. Conversely, A549 (lung cancer) cells, which have low SLFN12 expression, are resistant. Therefore, it is crucial to assess the expression levels of PDE3A and SLFN12 in your cell line of interest before initiating experiments.
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly between cell lines. However, for sensitive cell lines, the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is typically in the low nanomolar to micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it further in cell culture medium to the desired final concentrations. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the solid powder and stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cytotoxicity assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate.- Bubbles in the wells. | - Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for accuracy.- Be meticulous with serial dilutions and when adding this compound to the wells.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip if present.[6] |
| No cytotoxic effect observed, even at high concentrations | - The cell line is resistant to this compound (low PDE3A or SLFN12 expression).- this compound degradation due to improper storage or handling.- Insufficient incubation time. | - Verify the expression of PDE3A and SLFN12 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different, sensitive cell line as a positive control.- Ensure this compound stock solutions are stored properly and have not undergone multiple freeze-thaw cycles.- Extend the incubation time (e.g., from 24 to 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
| Unexpectedly high cytotoxicity in control wells (vehicle control) | - DMSO concentration is too high.- Contamination of cell culture or reagents. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Run a vehicle-only control to assess DMSO toxicity.- Regularly check for mycoplasma contamination and ensure all reagents and media are sterile. |
| Inconsistent dose-response curve | - Issues with serial dilutions of this compound.- Cell plating inconsistencies. | - Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each dilution step.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[7] |
Data Presentation
Table 1: Reported EC50/IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) | Assay Method | Reference |
| HeLa | Cervical Cancer | 6.9 | Caspase-Glo | [6] |
| SK-MEL-3 | Melanoma | 12 | Not Specified | [6] |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 | Not Specified | [6] |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 | Not Specified | [6] |
| A549 | Lung Adenocarcinoma | > 1000 | Not Specified | [6] |
| MCF7 | Breast Cancer | > 1000 | Not Specified | [6] |
| PC3 | Prostate Cancer | > 1000 | Not Specified | [6] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound.
Materials:
-
This compound-sensitive cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
This compound-Induced Cytotoxicity Signaling Pathway
Caption: this compound induces the formation of a PDE3A-SLFN12 complex, activating SLFN12's RNase activity and leading to apoptosis.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A stepwise workflow for determining the IC50 of this compound using a standard MTT assay.
References
- 1. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]
- 5. catalog.mercer.edu [catalog.mercer.edu]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming DNMDP Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with DNMDP in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). Commercial suppliers suggest that this compound can be dissolved in DMSO at concentrations up to 50 mg/mL (164.29 mM) or even 100 mg/mL for the (R)-enantiomer.[1][2] To achieve this, ultrasonication is often necessary.[1][2] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-containing) DMSO can significantly reduce the solubility of the product.[1][2]
Q2: How should I store my this compound stock solution?
A2: Once prepared, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the concentration of this compound in the final aqueous solution exceeds its solubility limit, it will precipitate out. The final DMSO concentration in your aqueous solution should be kept as low as possible, typically below 0.5%, to minimize solvent effects on the experiment.
Q4: How can I prepare this compound for in vivo animal studies?
A4: Due to its low aqueous solubility, preparing this compound for in vivo administration often involves creating a suspension rather than a true solution. Specific formulation protocols are available that use co-solvents and surfactants to create a homogenous suspension suitable for oral or intraperitoneal injection.[2] For example, a common method involves first dissolving this compound in a small amount of DMSO, then mixing with PEG300 and Tween-80, and finally suspending this mixture in saline.[2] Another approach involves using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to improve solubility and create a suitable suspension.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Insufficient mixing. 2. DMSO has absorbed water. 3. Concentration is too high. | 1. Use ultrasonication to aid dissolution.[1][2] 2. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 3. Try preparing a more dilute stock solution. |
| Precipitation occurs immediately upon dilution in aqueous buffer (e.g., PBS). | 1. The final concentration of this compound is above its aqueous solubility limit. 2. The pH of the buffer is not optimal for this compound solubility. | 1. Lower the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvents like DMSO, but be mindful of their effects on your experimental system. 3. While specific data for this compound is limited, the solubility of many small molecules is pH-dependent. You may need to empirically test a range of pH values for your buffer to find the optimal condition. |
| Precipitation is observed in cell culture media over time. | 1. This compound is unstable in the media. 2. Interaction with media components (e.g., serum proteins). 3. Temperature changes affecting solubility. | 1. Prepare fresh dilutions of this compound immediately before each experiment. 2. Reduce the serum concentration in your media if your experiment allows, as serum proteins can sometimes cause compounds to precipitate. 3. Ensure the incubator and all solutions are maintained at a constant temperature. |
| Inconsistent experimental results. | 1. Inhomogeneous suspension for in vivo studies. 2. Degradation of this compound in solution. | 1. Ensure the in vivo formulation is thoroughly mixed (e.g., by vortexing) before each administration to ensure a uniform suspension. 2. Prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. |
Data Presentation: this compound Solution Preparation
| Application | Solvent/Vehicle | Achievable Concentration | Notes |
| In Vitro Stock Solution | DMSO | 50-100 mg/mL (164-329 mM) | Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[1][2] |
| In Vivo Suspension (Method 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.21 mM) | Results in a suspended solution. Requires ultrasonication. Suitable for oral and intraperitoneal injection.[2] |
| In Vivo Suspension (Method 2) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.21 mM) | Results in a suspended solution. Requires ultrasonication.[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: 304.34 g/mol ). For 1 mL of a 50 mM stock solution, you will need 15.22 mg of this compound.
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Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
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Dissolution: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles remaining.
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Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of a 2.5 mg/mL this compound Suspension for In Vivo Administration
This protocol is adapted from a supplier's recommendation for a 1 mL final volume.[2]
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Prepare a 25 mg/mL this compound stock in DMSO: Following Protocol 1, prepare a concentrated stock of this compound in anhydrous DMSO.
-
Mixing Co-solvents: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
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Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
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Final Suspension: Add 450 µL of sterile saline to the mixture and vortex vigorously to create a uniform suspension.
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Administration: Before each administration, ensure the solution is vortexed thoroughly to resuspend the compound evenly.
Visualizations
Caption: this compound acts as a molecular glue, inducing the formation of a ternary complex between PDE3A and SLFN12, which in turn leads to selective cancer cell death.
Caption: A generalized workflow for preparing this compound solutions, from creating a DMSO stock to preparing aqueous working solutions for experiments.
References
Technical Support Center: Addressing Metabolic Instability of DNMDP In Vitro
Welcome to the technical support center for researchers utilizing DNMDP in their in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a particular focus on the known metabolic instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a potent and selective inhibitor of phosphodiesterase 3A (PDE3A).[1] Its primary mechanism of action in cancer cells involves inducing the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This induced complex leads to the activation of SLFN12's latent RNase activity, ultimately triggering apoptotic cell death in cancer cells that express high levels of both PDE3A and SLFN12.[1][4][5]
Q2: I am observing lower than expected potency or inconsistent results with this compound in my cell-based assays. What could be the cause?
A2: Lower than expected potency and inconsistent results with this compound can often be attributed to its inherent metabolic instability.[5] this compound possesses structural features, specifically a dialkylanilino group and a nitro group, that make it susceptible to rapid metabolism by enzymes present in in vitro systems, such as liver microsomes or even cultured cells.[5] This metabolic breakdown reduces the effective concentration of the active compound over the course of the experiment, leading to variability. It is also crucial to ensure the quality and purity of the this compound stock.
Q3: Are there more stable alternatives to this compound?
A3: Yes, due to the metabolic liabilities of this compound, more stable analogs have been developed. For instance, the analog BRD9500 was designed to have improved pharmacokinetic properties, including enhanced metabolic stability, while retaining the desired cytotoxic activity.[5] Modifications such as removing the nitro group and replacing the diethylamino group with a morpholine have been shown to improve microsomal stability.[5]
Q4: What are the key cellular factors determining a cell line's sensitivity to this compound?
A4: The sensitivity of a cancer cell line to this compound is primarily correlated with the expression levels of both PDE3A and SLFN12.[5][6][7] Cell lines with high expression of both proteins are generally more susceptible to this compound-induced apoptosis. The co-chaperone protein, aryl hydrocarbon receptor–interacting protein (AIP), has also been identified as a required factor for the formation of the PDE3A-SLFN12 complex and, consequently, for the cellular response to this compound.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound activity in culture | Metabolic degradation by cellular enzymes. | - Reduce the incubation time of the experiment if feasible.- Replenish the media with fresh this compound at regular intervals.- Consider using a more metabolically stable analog of this compound. |
| High variability between experimental replicates | Inconsistent metabolic activity of cells or subcellular fractions. | - Ensure consistent cell passage number and confluency.- Pre-screen different batches of liver microsomes or S9 fractions for consistent activity.- Use a positive control compound with known metabolic stability to assess assay consistency. |
| No apoptotic response in a cancer cell line | Low or no expression of PDE3A or SLFN12. | - Verify the expression levels of PDE3A and SLFN12 in your cell line using techniques like Western blotting or qPCR.- Choose a cell line known to be sensitive to this compound as a positive control. |
| Precipitation of this compound in media | Poor solubility of the compound. | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture system (typically <0.5%).- Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. |
Quantitative Data Summary
| Compound | Key Structural Features | Metabolic Stability (Qualitative) | Relevant Notes |
| This compound | Diethylamino group, Nitro group | Low | Prone to rapid metabolism in liver microsomes.[5] |
| Analog (e.g., BRD9500) | Modified phenyl ring, alternative amine | Improved | Removal of the nitro group and replacement of the diethylamino group enhances stability.[5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a compound like this compound.
Materials:
-
This compound
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Pooled liver microsomes (human, rat, or mouse)
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NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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Positive control compound (e.g., a compound with known high clearance)
-
Negative control (no NADPH)
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Acetonitrile (or other suitable organic solvent) for reaction termination
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LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound at the desired concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
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Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile.
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Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate the protein.
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Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining this compound versus time.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines [mdpi.com]
Technical Support Center: DNMDP Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to DNMDP treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue: My cell line, which was previously sensitive to this compound, is now showing resistance.
Possible Cause 1: Downregulation or loss of key protein expression.
The cytotoxic effect of this compound is dependent on the expression of Phosphodiesterase 3A (PDE3A) and Schlafen Family Member 12 (SLFN12).[1][2] Additionally, the Aryl Hydrocarbon Receptor Interacting Protein (AIP) is required for the formation of the cytotoxic PDE3A-SLFN12 complex.[3] Resistance can emerge if the expression of any of these proteins is diminished.
Troubleshooting Steps:
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Verify Protein Expression:
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Western Blot: Compare the protein levels of PDE3A, SLFN12, and AIP in your resistant cell line to the parental, sensitive cell line. A significant decrease or complete loss of any of these proteins in the resistant line is a strong indicator of the mechanism of resistance.
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qRT-PCR: Analyze the mRNA expression levels of PDE3A, SLFN12, and AIP. This will help determine if the reduced protein expression is due to transcriptional silencing.
-
-
Investigate Transcriptional Silencing (if mRNA levels are low):
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Methylation Analysis: Studies have shown that PDE3A can be downregulated in chemoresistant non-small cell lung cancer cells due to DNA hypermethylation.[4][5] Consider performing bisulfite sequencing or methylation-specific PCR to assess the methylation status of the PDE3A promoter in resistant cells compared to sensitive cells.
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Demethylating Agent Treatment: Treat the resistant cells with a demethylating agent, such as 5-aza-2'-deoxycytidine (5-AZA-dC), and subsequently assess PDE3A expression and sensitivity to this compound. Restoration of sensitivity after treatment would suggest hypermethylation as the resistance mechanism.
-
Workflow for Investigating Protein Downregulation
References
- 1. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. | Broad Institute [broadinstitute.org]
- 2. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE3A is hypermethylated in cisplatin resistant non-small cell lung cancer cells and is a modulator of chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
Technical Support Center: Improving the Reproducibility of DNMDP-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of DNMDP-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] Its primary mechanism of action in cancer cells is not through the inhibition of PDE3A's enzymatic activity, but rather by inducing a novel protein-protein interaction. This compound acts as a "molecular glue," promoting the formation of a stable complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This induced complex formation leads to apoptosis (programmed cell death) in cancer cells that express high levels of both PDE3A and SLFN12.[1][2] The aryl hydrocarbon receptor–interacting protein (AIP) has also been identified as a required co-chaperone for the formation of the PDE3A-SLFN12 complex and subsequent cellular response to this compound.
Q2: Which enantiomer of this compound is more active?
A2: The (R)-enantiomer of this compound is significantly more potent in inducing cancer cell death than the (S)-enantiomer. For example, in HeLa cells, the (R)-enantiomer was found to have a 500-fold lower EC₅₀ compared to the (S)-enantiomer.[3] It is crucial to use the correct and pure enantiomer to ensure reproducible results.
Q3: What are the key factors that determine a cell line's sensitivity to this compound?
A3: The primary determinant of a cell line's sensitivity to this compound is the expression level of both PDE3A and SLFN12 proteins.[2][3] Cell lines with high expression of both proteins are generally more sensitive to this compound-induced apoptosis. While PDE3A expression is a strong correlate, the presence of SLFN12 is also essential. In some cases, the related protein PDE3B can substitute for PDE3A in mediating this compound sensitivity.[4]
Q4: What types of assays are typically used to measure the effects of this compound?
A4: The most common assays used to evaluate the effects of this compound are:
-
Cell Viability Assays: These assays, such as those using CellTiter-Glo®, MTT, or crystal violet, measure the number of viable cells after treatment with this compound and are used to determine the EC₅₀ value.
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation (e.g., caspase-sensitive luciferase assays) or PARP cleavage, to confirm that this compound is inducing apoptosis.[1]
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Co-immunoprecipitation (Co-IP): This technique is used to verify the this compound-induced formation of the PDE3A-SLFN12 complex within cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-based assays.
Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in EC₅₀ values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure cells are in the logarithmic growth phase during the experiment. |
| Cell line heterogeneity or passage number variation. | Use cell lines with a consistent passage number. Periodically perform cell line authentication. | |
| Inconsistent incubation time with this compound. | Strictly adhere to the optimized incubation time for each cell line. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| No or weak response to this compound in a supposedly sensitive cell line | Low expression of PDE3A or SLFN12. | Confirm the expression levels of both proteins in your cell line stock using Western blotting or qPCR. |
| Use of the incorrect enantiomer of this compound. | Ensure you are using the more potent (R)-enantiomer of this compound.[3] | |
| This compound degradation. | Prepare fresh stock solutions of this compound and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent dose-response curve shape | This compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. Ensure this compound is fully dissolved in the vehicle before diluting in media. |
| Cell confluence is too high or too low. | Optimize seeding density to avoid overgrowth or sparse cultures, which can affect drug response. |
Co-immunoprecipitation of PDE3A-SLFN12 Complex
| Problem | Potential Cause | Recommended Solution |
| High background/non-specific binding | Insufficient washing of the beads. | Increase the number and duration of wash steps. Use a wash buffer with an optimized salt and detergent concentration. |
| Antibody cross-reactivity. | Use a highly specific antibody for immunoprecipitation. Consider using a negative control with a non-specific IgG of the same isotype. | |
| Too much protein lysate used. | Reduce the amount of total protein lysate used for the immunoprecipitation. | |
| No detection of the co-immunoprecipitated protein (PDE3A or SLFN12) | The interaction is weak or transient. | Ensure that the lysis buffer and wash conditions are not disrupting the protein-protein interaction. Optimize the this compound concentration and incubation time to maximally stabilize the complex. |
| Low expression of the target proteins. | Confirm the expression of both PDE3A and SLFN12 in the input lysate via Western blot. | |
| Inefficient antibody for immunoprecipitation. | Test different antibodies to find one that efficiently pulls down the target protein. | |
| Inconsistent results between replicates | Variation in cell lysis and protein extraction. | Standardize the lysis procedure, ensuring complete cell lysis and consistent protein concentrations between samples. |
| Inconsistent this compound treatment. | Ensure uniform treatment of cells with this compound before lysis. |
Quantitative Data
Table 1: this compound EC₅₀ Values in Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC₅₀) of this compound in a selection of human cancer cell lines. Sensitivity to this compound generally correlates with higher expression levels of PDE3A and SLFN12.
| Cell Line | Cancer Type | EC₅₀ (nM) |
| NCI-H1563 | Lung Adenocarcinoma | 10 - 100 |
| NCI-H2122 | Lung Adenocarcinoma | 10 - 100 |
| HeLa | Cervical Carcinoma | 10 - 100 |
| A549 | Lung Carcinoma | > 1000 |
| MCF7 | Breast Cancer | > 1000 |
| PC3 | Prostate Cancer | > 1000 |
Data is compiled from publicly available information.[1] EC₅₀ values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
This compound Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines a method for determining the EC₅₀ of this compound in a cancer cell line.
Materials:
-
This compound (R-enantiomer)
-
DMSO (vehicle)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.5 nM). Include a vehicle-only control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.
-
Co-immunoprecipitation of PDE3A-SLFN12
This protocol describes the immunoprecipitation of the PDE3A-SLFN12 complex from cells treated with this compound.
Materials:
-
This compound (R-enantiomer)
-
DMSO (vehicle)
-
Sensitive cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PDE3A antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
-
Anti-PDE3A and anti-SLFN12 antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with an effective concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-8 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 1 mg of total protein) with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by incubating with elution buffer.
-
Immediately neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the eluates and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PDE3A and SLFN12.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the input lysates to confirm the presence of both proteins before immunoprecipitation.
-
Visualizations
Caption: this compound-induced signaling pathway leading to apoptosis.
Caption: Experimental workflow for a this compound cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNMDP Cell Viability Assays
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Disclaimer: The "DNMDP Cell Viability Assay" is a representative name for a common type of metabolic assay. The troubleshooting advice, protocols, and data provided below are based on established principles for widely-used colorimetric and fluorometric cell viability assays such as those using MTT, MTS, resazurin (alamarBlue), and WST-1 reagents.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound cell viability assay?
A1: The this compound assay is a colorimetric method used to assess cell metabolic activity. Metabolically active, viable cells possess reductase enzymes that cleave the tetrazolium salt this compound into a colored formazan product.[1][2][3] The intensity of the color, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells in the well.[3][4]
Q2: My results show high variability between replicate wells. What are the common causes?
A2: High variability is a frequent issue and can stem from several sources:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary cause of variability.[5][6]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, treatment compounds, or assay reagent will lead to significant errors.[7][8][9]
-
Edge Effects: Wells on the perimeter of the plate are prone to increased evaporation, which can alter media concentration and affect cell growth.[5][10]
-
Cell Health and Passage Number: Using cells that are unhealthy, have been in continuous culture for too long (high passage number), or are at different growth phases can increase variability.[11]
-
Inadequate Mixing: Failure to properly mix the assay reagent with the culture medium or failure to ensure the final formazan product is fully solubilized can cause inconsistent readings.
Q3: What is the "edge effect" and how can I minimize it?
A3: The edge effect refers to the phenomenon where cells in the outer wells of a multi-well plate grow differently than those in the interior wells, primarily due to higher rates of evaporation.[5][10] This can lead to increased osmolarity and altered cell metabolism, skewing results.[5]
-
Mitigation Strategies:
-
Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[10]
-
Ensure proper humidification in the incubator.
-
Minimize the frequency and duration of incubator door openings.[10]
-
Allow plates to equilibrate to room temperature for about 30 minutes after seeding before placing them in the incubator to ensure even cell settling.[12]
-
Q4: How many cells should I seed per well?
A4: The optimal seeding density is critical and depends on the cell type, its proliferation rate, and the duration of the experiment.[12] It is essential to perform a cell titration experiment to determine the linear range of the assay for your specific cells.[12] Seeding too few cells may result in a signal that is too low to be detected reliably, while seeding too many can lead to nutrient depletion, contact inhibition, and a plateauing of the signal before the experiment concludes.[12]
Q5: How long should I incubate the cells with the this compound reagent?
A5: The ideal incubation time allows for sufficient conversion of the this compound reagent to produce a robust signal without reaching a plateau or causing cytotoxicity from the reagent itself. This typically ranges from 1 to 4 hours.[2][13] It is highly recommended to perform a time-course experiment to determine the optimal incubation period where the signal is linear and has the best signal-to-background ratio.
Troubleshooting Guides
This section addresses specific problems you might encounter during your this compound assay.
Problem 1: High Background Signal in "No Cell" Control Wells
| Potential Cause | Troubleshooting Step |
| Media Component Interference | Phenol red in culture media can interfere with absorbance readings. Use phenol red-free medium during the final reagent incubation step. |
| Reagent Contamination | Ensure the this compound reagent is not contaminated. Prepare fresh reagent from a new stock if necessary. |
| Compound Interference | The test compound itself may be colored or may reduce the this compound reagent. Run a "compound only" control (media + compound + reagent, no cells) and subtract this value from your experimental wells. |
| Incorrect Wavelength | Ensure the plate reader is set to the correct absorbance wavelength for the formazan product and a reference wavelength if applicable, to subtract background absorbance.[2] |
Problem 2: Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Insufficient Cell Number | The number of viable cells is below the detection limit of the assay. Increase the initial cell seeding density.[14] |
| Short Incubation Time | The incubation with the this compound reagent was not long enough for a detectable signal to develop. Optimize the incubation time by performing a time-course experiment (e.g., measuring at 1, 2, 3, and 4 hours).[14] |
| Sub-optimal Cell Health | Cells may have low metabolic activity due to poor health, high passage number, or stress. Use cells from a fresh, low-passage stock and ensure optimal culture conditions.[11] |
| Incomplete Solubilization | If the formazan product is a crystal (as in MTT assays), ensure it is fully dissolved by the solubilization solution (e.g., DMSO) before reading.[2] Mix thoroughly by gentle shaking or pipetting. |
Problem 3: Inconsistent Results and High Standard Deviation
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | This is a major source of error.[7][8] Calibrate your pipettes regularly.[7] Use reverse pipetting for viscous solutions and ensure consistent technique (angle, speed, pre-wetting).[15] Use a multichannel pipette for adding reagents to minimize well-to-well timing differences.[16] |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension flask before aspirating cells for each row to prevent settling. Let the plate sit at room temperature for 30 minutes before incubation to allow even settling.[12] |
| Edge Effects | As described in the FAQ, avoid using the outer 36 wells of a 96-well plate or fill them with sterile media to act as a buffer.[10] |
| Temperature Fluctuations | Ensure reagents and plates are equilibrated to the correct temperatures as specified in the protocol. Temperature differences can affect enzyme kinetics and cell metabolism.[15] |
Data Presentation Tables
Table 1: Effect of Cell Seeding Density on Assay Signal
This table illustrates the importance of optimizing cell number to ensure the final absorbance reading falls within the linear range of the spectrophotometer.
| Seeding Density (Cells/well) | Average Absorbance (570 nm) | Standard Deviation | Signal-to-Background Ratio |
| 0 (Background) | 0.052 | 0.004 | 1.0 |
| 2,500 | 0.188 | 0.015 | 3.6 |
| 5,000 | 0.354 | 0.021 | 6.8 |
| 10,000 | 0.712 | 0.045 | 13.7 |
| 20,000 | 1.398 | 0.089 | 26.9 |
| 40,000 | 2.550 | 0.198 | 49.0 |
| 80,000 | 2.890 (Plateau) | 0.255 | 55.6 |
Data is representative. A linear response is observed between 2,500 and 40,000 cells.
Table 2: Impact of Reagent Incubation Time on Absorbance
This table demonstrates the effect of incubation time on signal development for a fixed number of cells (e.g., 10,000 cells/well).
| Incubation Time (Hours) | Average Absorbance (570 nm) | Standard Deviation | Signal-to-Background Ratio |
| 0.5 | 0.215 | 0.018 | 4.1 |
| 1.0 | 0.431 | 0.029 | 8.3 |
| 2.0 | 0.845 | 0.051 | 16.3 |
| 3.0 | 1.256 | 0.082 | 24.2 |
| 4.0 | 1.310 (Plateau) | 0.115 | 25.2 |
Data is representative. The optimal incubation time is between 2-3 hours, after which the reaction begins to plateau.
Experimental Protocols
Detailed Protocol: Standard this compound Cell Viability Assay
This protocol provides a step-by-step guide for performing a typical this compound assay.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium to create a single-cell suspension. d. Count cells using a hemocytometer or automated cell counter. e. Dilute the cell suspension to the predetermined optimal concentration. f. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.[2][17] g. Add 100 µL of sterile medium to the outer wells to minimize edge effects. h. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2][17]
-
Compound Treatment: a. Prepare serial dilutions of your test compound in culture medium. b. Carefully remove the old medium from the wells. c. Add 100 µL of the medium containing the test compound (or vehicle control) to the appropriate wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
This compound Reagent Addition and Incubation: a. Prepare the this compound reagent solution according to the manufacturer's instructions (e.g., 5 mg/mL in sterile PBS).[2][16] b. Add 10 µL of the this compound reagent to each well, including controls.[2] c. Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal time should be determined empirically.[2]
-
Solubilization (If Necessary): a. After incubation, if purple formazan crystals have formed, carefully remove the medium without disturbing the crystals.[2][16] b. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[2][16] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[2]
-
Data Acquisition: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2] b. If applicable, use a reference wavelength (e.g., 630-690 nm) to subtract background noise.[2]
-
Data Analysis: a. Subtract the average absorbance of the "no cell" blank wells from all other readings.[2] b. Express results as a percentage of the vehicle-treated control wells to determine percent viability.[2] c. Plot the percent viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.[2]
Visualizations (Graphviz)
Caption: Standard experimental workflow for the this compound cell viability assay.
Caption: Troubleshooting flowchart for high variability in assay results.
Caption: Hypothetical pathway showing how a compound reduces this compound signal.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Cell Culture FAQ: How to reduce the edge effect in plates? - Eag ZA Website [eppendorf.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: In Vivo Studies of DNMDP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting in vivo studies with DNMDP, a novel N-methyl-D-aspartate (NMDA) receptor antagonist. Our goal is to help you navigate common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for this compound in rodent models?
A1: The optimal route of administration for this compound depends on the specific research question and the desired pharmacokinetic profile. Intravenous (IV) administration typically provides the most rapid onset of action and highest bioavailability. However, for studies requiring sustained exposure or less invasive methods, intraperitoneal (IP) or oral (PO) administration may be more suitable. It is crucial to perform preliminary pharmacokinetic studies to determine the bioavailability and brain penetrance of this compound for each administration route.
Q2: How can I minimize the behavioral side effects associated with NMDA receptor antagonists?
A2: NMDA receptor antagonists can induce side effects such as motor impairment and stereotyped behaviors. To mitigate these effects, consider the following strategies:
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Dose-response studies: Conduct thorough dose-response studies to identify the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal side effects.
-
Selective antagonists: If using a non-selective NMDA receptor antagonist, consider switching to a more selective compound like this compound, which may have a better side-effect profile.
-
Behavioral habituation: Acclimate the animals to the testing environment and procedures to reduce stress-induced behavioral changes.
Q3: What are the most common challenges in performing in vivo electrophysiology with this compound?
A3: In vivo electrophysiology studies with this compound can be challenging due to the compound's potential effects on neuronal excitability and synaptic plasticity. Common issues include:
-
Anesthetic interactions: this compound may interact with certain anesthetics, altering their potency and duration of action. It is recommended to use a consistent anesthetic regimen and monitor the depth of anesthesia closely.
-
Signal-to-noise ratio: Changes in neuronal firing rates induced by this compound can affect the signal-to-noise ratio of your recordings. Ensure stable electrode placement and use appropriate filtering techniques to improve data quality.
-
Spreading depression: At higher doses, NMDA receptor antagonists can induce cortical spreading depression, which can confound electrophysiological recordings. Monitor the electrocorticogram (ECoG) for signs of spreading depression and adjust the dose of this compound if necessary.
Troubleshooting Guides
Problem 1: High inter-animal variability in behavioral outcomes.
High variability in behavioral data can mask the true effects of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. Use the same route of administration and vehicle for all treatment groups. | Minor variations in dose or administration technique can lead to significant differences in drug exposure and behavioral responses. |
| Animal Stress | Handle animals gently and consistently. Acclimate them to the experimental room and testing apparatus before the experiment. | Stress can significantly impact behavior and introduce variability. Proper habituation minimizes stress-induced artifacts. |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the animal facility and testing rooms. | Environmental variables can influence animal behavior and physiology. |
| Genetic Drift in Animal Strains | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. | Inbred strains have a more uniform genetic background, which can reduce inter-animal variability in response to drug treatments. |
Problem 2: Low bioavailability of this compound following oral administration.
Low oral bioavailability can limit the therapeutic potential of this compound. This guide provides steps to identify and address this issue.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Characterize the physicochemical properties of this compound. If solubility is low, consider formulation strategies such as using co-solvents, surfactants, or creating a salt form. | Poor solubility can limit the dissolution of the compound in the gastrointestinal tract, reducing its absorption. |
| First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution) or medicinal chemistry efforts to block metabolic sites. | The liver is a major site of drug metabolism. High first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation. |
| Efflux by Transporters | Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for efflux transporters like P-glycoprotein. | Efflux transporters in the intestinal wall can pump the drug back into the gut lumen, limiting its absorption. |
Experimental Protocols
Protocol 1: Assessment of this compound Bioavailability
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Fast the animals overnight with free access to water.
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound (1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer this compound (10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method. Calculate the area under the curve (AUC) for both IV and PO groups.
-
Bioavailability Calculation:
-
Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Workflow for determining the oral bioavailability of this compound.
Caption: Proposed mechanism of action for this compound in preventing excitotoxicity.
identifying structural liabilities of DNMDP for drug development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of phosphodiesterase 3A (PDE3A).[1] Its primary mechanism of action is not the inhibition of PDE3A's enzymatic activity, but rather acting as a "molecular glue" to induce the formation of a stable complex between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This induced protein-protein interaction is cytotoxic to cancer cells that express high levels of both PDE3A and SLFN12.[1][3]
Q2: What are the known structural liabilities of this compound for drug development?
This compound has two primary structural liabilities that make it unsuitable for further drug development:
-
Dialkylanilino Group: This group is prone to metabolic instability, meaning it can be easily broken down by metabolic enzymes in the body. This can lead to poor pharmacokinetic properties and the formation of potentially reactive metabolites.
-
Nitro Group: The nitro group is potentially reactive and can undergo metabolic reduction to form reactive intermediates.[2] These intermediates can lead to toxicity and other adverse effects. The nitro group is often considered a "toxicophore" in drug design.
Q3: What is the downstream signaling pathway activated by the PDE3A-SLFN12 complex?
The formation of the PDE3A-SLFN12 complex, induced by this compound, activates the latent RNase activity of SLFN12. Activated SLFN12 then selectively degrades specific tRNAs, leading to a blockage in protein translation. This inhibition of protein synthesis particularly affects anti-apoptotic proteins such as Bcl-2 and Mcl-1, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.
This compound-Induced Apoptotic Signaling Pathway.
Q4: Are there any known off-target effects of this compound?
A Millipore Kinase Profiler screen of this compound at a concentration of 10 μM found no inhibition against a panel of 234 kinases, suggesting that this compound does not have significant off-target activity against this common class of drug targets.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Low expression of PDE3A or SLFN12 in the cell line. | Verify the expression levels of both PDE3A and SLFN12 in your cell line of interest using techniques like Western blotting or qRT-PCR. This compound's cytotoxic effect is dependent on the presence of both proteins. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound regularly and store them properly. This compound stock solutions are typically stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize the seeding density of your cells and the incubation time with this compound. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is not toxic to the cells. |
| Incorrect assay readout. | If using a metabolic assay like MTT or WST-8, ensure that the compound is not interfering with the assay chemistry. Run appropriate controls, including vehicle-only and compound-only wells. |
Issue 2: Difficulty in Detecting the PDE3A-SLFN12 Complex via Co-Immunoprecipitation (Co-IP)
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis. | Use a lysis buffer that effectively solubilizes the proteins of interest while preserving the protein-protein interaction. A buffer containing mild detergents like NP-40 or Triton X-100 is often a good starting point. |
| Antibody issues. | Ensure that the antibody used for immunoprecipitation is validated for this application and recognizes the native conformation of the protein. Use a high-quality antibody specific to either PDE3A or SLFN12. |
| Insufficient complex formation. | Optimize the concentration of this compound and the treatment duration. A typical starting point is 1-10 µM this compound for 4-8 hours. |
| Complex dissociation during washes. | Use a wash buffer with a salt concentration that is stringent enough to remove non-specific binding but not too harsh to disrupt the specific interaction. Maintain cold conditions throughout the Co-IP procedure. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analog, BRD9500
| Cell Line | This compound IC₅₀ (nM) | BRD9500 IC₅₀ (nM) |
| HeLa (Cervical Cancer) | 25 | 10 |
| NCI-H1563 (Lung Adenocarcinoma) | 30 | 15 |
| NCI-H2122 (Lung Adenocarcinoma) | 40 | 20 |
| A549 (Lung Carcinoma) | >1000 | >1000 |
| MCF7 (Breast Cancer) | >1000 | >1000 |
| PC3 (Prostate Cancer) | >1000 | >1000 |
Note: IC₅₀ values are approximate and can vary between experiments.
Table 2: In Vitro Pharmacokinetic Properties of this compound and its Analog, BRD9500
| Compound | Microsomal Stability (t½, min) | Aqueous Solubility (µM) |
| This compound | < 5 | > 70 |
| BRD9500 | 30 | > 70 |
Note: Microsomal stability was assessed using human liver microsomes.
Experimental Protocols
Protocol 1: WST-8 Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
WST-8 Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
WST-8 Cell Viability Assay Workflow.
Protocol 2: Co-Immunoprecipitation of PDE3A and SLFN12
This protocol describes the immunoprecipitation of endogenous PDE3A to detect its interaction with SLFN12 upon this compound treatment.
Materials:
-
Cancer cells with high PDE3A and SLFN12 expression
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody (for IP)
-
Anti-SLFN12 antibody (for Western blot)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 4-8 hours.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-SLFN12 antibody.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with this compound or vehicle
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
References
Validation & Comparative
Validating DNMDP's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DNMDP and its alternatives, offering experimental data and detailed protocols to validate its mechanism of action in new cell lines.
This compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a novel small molecule that has demonstrated selective cytotoxicity against cancer cells. Its unique mechanism of action as a "molecular glue" presents a promising therapeutic strategy. This guide outlines the established mechanism of this compound and provides a framework for its validation in novel cell line models, alongside a comparison with other compounds known to act via a similar pathway.
Mechanism of Action: A Molecular Glue for Targeted Cell Death
This compound functions by inducing the formation of a ternary complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced proximity is the key to its cytotoxic effect. In cancer cells expressing high levels of both PDE3A and SLFN12, this compound binding to PDE3A alters its conformation, creating a novel interface for SLFN12 to bind. The resulting PDE3A-SLFN12 complex is believed to lead to the inhibition of protein translation, ultimately triggering apoptosis and cell death[3]. The sensitivity of cancer cell lines to this compound directly correlates with the expression levels of both PDE3A and SLFN12[1][4].
Performance Comparison: this compound and Alternatives
Several other compounds, including the FDA-approved drug anagrelide and the natural product nauclefine, have been shown to induce cell death through a similar PDE3A-SLFN12-dependent mechanism[3][5]. The following table summarizes available IC50 data for these compounds across various cancer cell lines. It is important to note that a direct comparison in a comprehensive panel of new cell lines is not extensively documented in the literature, and these values should serve as a reference point for new investigations.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HeLa | Cervical Cancer | ~10 - 100 | [6] |
| NCI-H1734 | Lung Adenocarcinoma | ~10 - 100 | [6] | |
| NCI-H1563 | Lung Adenocarcinoma | ~10 - 100 | [6] | |
| NCI-H2122 | Lung Adenocarcinoma | ~10 - 100 | [6] | |
| SK-MEL-3 | Melanoma | Not Specified | [1] | |
| Anagrelide | A subset of 31 cancer cell lines | Various | 5 - 50 | [5] |
| HeLa | Cervical Cancer | ~1000 | [7] | |
| Nauclefine | HeLa | Cervical Cancer | ~1000 | [7] |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of this compound in a new cell line, a series of key experiments should be performed. These protocols provide a detailed methodology, though optimization for specific cell lines is recommended.
Cell Viability Assays (MTT/MTS/XTT)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound, Anagrelide, Nauclefine (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its alternatives. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix thoroughly.
-
For MTS/XTT: Add 20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for PDE3A and SLFN12 Expression
This technique is used to determine the endogenous protein levels of PDE3A and SLFN12 in the cell line of interest.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PDE3A, anti-SLFN12, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) to Confirm Complex Formation
Co-IP is a crucial experiment to demonstrate the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)
-
Primary antibody for immunoprecipitation (e.g., anti-PDE3A)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (or vehicle control) for a specified time (e.g., 4-8 hours). Lyse the cells using a gentle Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the anti-PDE3A antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against SLFN12 and PDE3A to confirm their co-precipitation.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action as a molecular glue.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical comparison of this compound and its alternatives.
References
- 1. Optimizing Your Co-IP Magnetic Beads Protocol: Step-by-Step Guide for Successful Protein Interactions - nanomicronspheres [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DNMDP vs. Trequinsin: A Comparative Analysis of Their Effects on PDE3A
A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms and functional outcomes of two potent PDE3A modulators.
This guide provides a comprehensive comparison of 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) and trequinsin, two small molecules that target the phosphodiesterase 3A (PDE3A) enzyme. While both compounds exhibit high-affinity binding to PDE3A, their downstream cellular effects are remarkably different, offering unique opportunities for therapeutic intervention. This document outlines their comparative inhibitory activities, mechanistic distinctions, and the experimental methodologies used to elucidate these differences.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and trequinsin concerning their interaction with PDE3A.
| Parameter | This compound | Trequinsin | Reference |
| PDE3A IC50 | Not explicitly defined as a simple inhibitor; acts as a molecular glue. | 0.25 nM[1], 250 pM[2][3] | [1][2][3] |
| Cellular Effect | Induces formation of a cytotoxic PDE3A-SLFN12 complex.[1][4][5][6][7] | Potent PDE3 inhibitor without inducing the cytotoxic complex.[1][5] | [1][4][5][6][7] |
| Cancer Cell Cytotoxicity | Potent and selective cytotoxicity in cells with high PDE3A and SLFN12 expression.[4][5][6][8][9] | Does not exhibit the same cytotoxic profile; can rescue cells from this compound-induced death.[1][5] | [1][4][5][6][8][9] |
Divergent Mechanisms of Action on PDE3A
While both this compound and trequinsin are potent inhibitors of PDE3A's phosphodiesterase activity, their broader mechanisms of action diverge significantly.
Trequinsin functions as a classical competitive inhibitor of PDE3A.[10] By binding to the active site of the enzyme, it prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cyclic nucleotide levels.[10] This inhibition of PDE3A's catalytic function is responsible for its effects on platelet aggregation and vasodilation.[2][3]
This compound , in contrast, acts as a "molecular glue."[11] While it does inhibit the catalytic activity of PDE3A, its primary and most profound effect is the induction of a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][4][5][6][7][9] This this compound-induced PDE3A-SLFN12 complex is cytotoxic to cancer cells that express high levels of both proteins.[4][6][8][9] The formation of this complex, not the inhibition of phosphodiesterase activity alone, is the key driver of this compound's anticancer effects.[1] In fact, other potent PDE3 inhibitors like trequinsin that do not induce this complex formation fail to replicate this compound's cytotoxic activity and can even rescue cancer cells from it.[1][5]
The aryl hydrocarbon receptor–interacting protein (AIP) has been identified as a required co-chaperone for the formation of the PDE3A-SLFN12 complex in response to this compound.[6][9]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and trequinsin and a typical experimental workflow to differentiate their effects.
Caption: Comparative signaling pathways of this compound and trequinsin.
Caption: Experimental workflow to differentiate this compound and trequinsin.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are representative protocols for key experiments used to characterize the effects of this compound and trequinsin.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HeLa, NCI-H1563, NCI-H2122) in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of this compound and trequinsin in culture medium.
- Treat cells with a range of concentrations of each compound (e.g., 0-1000 µM for this compound) for a specified period, typically 48 hours.[4] Include a vehicle-only control (e.g., DMSO).
3. Viability Measurement:
- After the incubation period, measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
- Read luminescence on a plate reader.
4. Data Analysis:
- Normalize the data to the vehicle-treated control cells.
- Calculate the EC50 or IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The EC50 for this compound has been shown to be between 10 and 100 nM in sensitive cell lines.[4]
Immunoprecipitation and Western Blotting
This experiment is designed to detect the in-cell interaction between PDE3A and SLFN12 induced by this compound.
1. Cell Lysis:
- Treat cultured cells (e.g., HeLa) with this compound, trequinsin, or a vehicle control for a specified time.
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
2. Immunoprecipitation:
- Pre-clear the cell lysates with protein A/G-agarose beads.
- Incubate the pre-cleared lysates with an antibody against PDE3A overnight at 4°C with gentle rotation.
- Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.
- Wash the beads several times with lysis buffer to remove non-specific binding.
3. Western Blotting:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
- Probe the membrane with a primary antibody against SLFN12.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Result: A band corresponding to SLFN12 will be detected in the sample treated with this compound and immunoprecipitated with the PDE3A antibody, but not in the trequinsin or vehicle-treated samples.[5] This demonstrates the specific induction of the PDE3A-SLFN12 interaction by this compound.
References
- 1. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trequinsin hydrochloride | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 3. Trequinsin hydrochloride | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PDE3A inhibitor, PDE3A-SLFN12 inducer | Probechem Biochemicals [probechem.com]
- 7. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]
- 8. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12. | Broad Institute [broadinstitute.org]
- 9. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Multiple PDE3A modulators act as molecular glues promoting PDE3A-SLFN12 interaction and induce SLFN12 dephosphorylation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SLFN12 in DNMDP-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP)-mediated cell death with other apoptosis-inducing agents, focusing on the central role of Schlafen family member 12 (SLFN12). We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying molecular mechanisms.
I. This compound-Mediated Cell Death: A Novel Mechanism of Action
This compound is a small molecule that has been identified as a potent and selective cytotoxic agent against cancer cells expressing high levels of both phosphodiesterase 3A (PDE3A) and SLFN12.[1] Unlike conventional chemotherapeutics, this compound does not directly inhibit a vital cellular process. Instead, it acts as a "molecular glue," inducing the formation of a novel protein complex between PDE3A and SLFN12.[1][2] This induced proximity is the critical event that triggers a cascade of events leading to programmed cell death, or apoptosis.
The formation of the PDE3A-SLFN12 complex activates the latent ribonuclease (RNase) activity of SLFN12.[2][3] Activated SLFN12 then proceeds to cleave specific transfer RNAs (tRNAs), particularly tRNALeu(TAA), which leads to a global inhibition of protein synthesis and ultimately triggers the apoptotic cascade.[4][5] This unique mechanism of action, which relies on the induced interaction of two proteins, represents a promising new avenue for targeted cancer therapy.
Signaling Pathway of this compound-Mediated Cell Death
Caption: Signaling pathway of this compound-mediated cell death.
II. Comparative Efficacy of PDE3A-SLFN12 Complex Inducers
This compound is not the only molecule known to induce the formation of the cytotoxic PDE3A-SLFN12 complex. Other compounds, such as the anti-platelet drug anagrelide and the natural alkaloid nauclefine, have been shown to act through a similar mechanism. Below is a comparison of their reported potencies in various cancer cell lines.
| Compound | Cell Line | EC50/IC50 | Reference |
| This compound | HeLa | ~10-100 nM | [6] |
| NCI-H1563 | ~10-100 nM | [6] | |
| NCI-H2122 | ~10-100 nM | [6] | |
| Anagrelide | HeLa | Induces cell death | [7] |
| Megakaryocytes (MK) | Induces cell death | [7] | |
| Nauclefine | HeLa | Induces apoptosis | [1] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. Lower values indicate higher potency. The exact values can vary depending on the specific experimental conditions.
III. Comparison with Alternative Apoptosis-Inducing Agents
To provide a broader context, we compare this compound-mediated cell death with a well-established class of apoptosis inducers, the Bcl-2 inhibitors.
| Feature | This compound-Mediated Apoptosis | Bcl-2 Inhibitor-Mediated Apoptosis |
| Target | Induces formation of PDE3A-SLFN12 complex | Directly inhibits anti-apoptotic Bcl-2 family proteins |
| Mechanism | Activation of SLFN12 RNase, leading to tRNA cleavage and inhibition of protein synthesis | Liberation of pro-apoptotic proteins (e.g., Bax, Bak) to initiate the mitochondrial pathway of apoptosis |
| Requirement | High expression of both PDE3A and SLFN12 | Dependence on Bcl-2 for survival (Bcl-2 addiction) |
| Examples | This compound, anagrelide, nauclefine | Venetoclax, Navitoclax |
Signaling Pathway of Bcl-2 Inhibitor-Mediated Apoptosis
Caption: Signaling pathway of Bcl-2 inhibitor-mediated apoptosis.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
A. Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cells in culture medium
-
Test compounds (e.g., this compound)
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a desired density (e.g., 100 µL per well for 96-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 48 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
B. Co-Immunoprecipitation (Co-IP) of PDE3A and V5-tagged SLFN12
This protocol is for demonstrating the this compound-induced interaction between PDE3A and SLFN12 in cells.
Materials:
-
HeLa cells transfected with a plasmid expressing V5-tagged SLFN12
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-V5 antibody conjugated to agarose beads
-
Wash buffer
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies for Western blotting (anti-PDE3A and anti-V5)
Procedure:
-
Treat the transfected HeLa cells with the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 8 hours).
-
Lyse the cells in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with anti-V5 agarose beads overnight at 4°C with gentle rotation to immunoprecipitate V5-SLFN12 and its binding partners.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with primary antibodies against PDE3A and V5 to detect the co-immunoprecipitated proteins.
Experimental Workflow for Co-Immunoprecipitation
Caption: Experimental workflow for Co-Immunoprecipitation.
C. In Vitro SLFN12 RNase Activity Assay
This protocol is for directly measuring the RNase activity of purified SLFN12.
Materials:
-
Purified recombinant SLFN12 protein (wild-type and catalytically inactive mutant)
-
Purified recombinant PDE3A protein
-
This compound
-
Human ribosomal RNA (rRNA)
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT)
-
Formaldehyde agarose gel and electrophoresis equipment
-
RNA visualization dye (e.g., ethidium bromide)
Procedure:
-
Incubate purified SLFN12 protein (e.g., 2 µM) with human rRNA (e.g., 2 µg) in the reaction buffer.
-
To test for activation, pre-incubate SLFN12 with PDE3A in the presence and absence of this compound before adding the rRNA substrate.
-
As a negative control, use a catalytically inactive SLFN12 mutant or heat-denatured wild-type SLFN12.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 40 minutes).
-
Stop the reaction and analyze the cleavage of rRNA by formaldehyde agarose gel electrophoresis.
-
Visualize the rRNA bands using an appropriate dye to assess the extent of degradation.
V. Conclusion
The discovery of this compound and its mechanism of action has unveiled a novel strategy for inducing cancer cell death through the targeted formation of a cytotoxic protein complex. The confirmation of SLFN12's role as the effector RNase in this pathway provides a clear molecular basis for this therapeutic approach. This guide has provided a comparative overview of this compound-mediated cell death, highlighting its unique mechanism and presenting data that supports its potential as a targeted cancer therapy. The detailed experimental protocols and visual diagrams are intended to facilitate further research and drug development in this promising area.
References
A Comparative Efficacy Analysis of DNMDP and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the phosphodiesterase 3A (PDE3A) inhibitor DNMDP and its analogs. The focus is on their efficacy as cytotoxic agents in cancer cells, underpinned by experimental data. This document outlines their mechanism of action, summarizes key quantitative data in comparative tables, details experimental protocols for pivotal assays, and visualizes the core signaling pathway.
Mechanism of Action: A Molecular Glue Approach
This compound and its analogs represent a novel class of anti-cancer agents that function as "molecular glues."[1][2] Their cytotoxic effect is not primarily due to the inhibition of the enzymatic activity of PDE3A, but rather through inducing a new protein-protein interaction.[3][4] Upon binding to PDE3A, these compounds alter its surface conformation, creating a binding site for Schlafen family member 12 (SLFN12).[3][5] The formation of this ternary complex, PDE3A-DNMDP-SLFN12, activates the latent RNase function of SLFN12.[5] This activated SLFN12 then leads to the degradation of specific tRNAs, which in turn inhibits protein synthesis and ultimately triggers apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[2][5]
Comparative Efficacy of this compound and Key Analogs
The development of this compound analogs has been driven by the need to improve upon the parent compound's suboptimal pharmacokinetic properties, such as metabolic instability associated with its dialkylanilino group and a potentially reactive nitro group.[3] Analogs like BRD9500 and BAY 2666605 have emerged from these optimization efforts with enhanced potency and drug-like characteristics.[6][7]
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| This compound | PDE3A/B | - | HeLa | >100 | [3] |
| NCI-H1563 | 10-100 | [7] | |||
| NCI-H2122 | 10-100 | [7] | |||
| BRD9500 | PDE3A | 10 | SK-MEL-3 | 1 | [6] |
| PDE3B | 27 | HeLa | 1.6 | [6] | |
| BAY 2666605 | PDE3A-SLFN12 Complex Induction | - | Sensitive Cell Lines | 1 | [7] |
| (Complex EC50 = 7) | [7] |
Table 2: In Vivo Efficacy of this compound Analogs
| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |
| BRD9500 | Mouse Xenograft | SK-MEL-3 Melanoma | 10, 20 mg/kg (BID, p.o.), 50 mg/kg (QD, p.o.) | Significant tumor growth inhibition, with the strongest activity at 50 mg/kg. | [6] |
| BAY 2666605 | Mouse PDX | Melanoma, Sarcoma, Ovarian Cancer | 10 mg/kg (BID, p.o.) | Consistent tumor regression in biomarker-positive models. | [7] |
| Orthotopic GBM Models | Glioblastoma | - | Significant impact on survival. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing the efficacy of its analogs.
Caption: Mechanism of action of this compound and its analogs.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, SK-MEL-3) in 96-well opaque-walled multiwell plates at a density of 2,500-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compounds (this compound and its analogs) in culture medium. Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
PDE3A/B Biochemical Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE3A and PDE3B.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Add purified recombinant human PDE3A or PDE3B enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution containing a competing, non-fluorescent substrate.
-
Fluorescence Reading: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential in vivo clearance.
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., human, mouse) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation and Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the rate of disappearance of the compound over time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.
References
- 1. Identification of Psychoplastogenic N, N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Validating the PDE3A/SLFN12 Axis as a Predictive Biomarker for DNMDP Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the correlation between the co-expression of Phosphodiesterase 3A (PDE3A) and Schlafen Family Member 12 (SLFN12) and the cellular sensitivity to the cytotoxic compound DNMDP. This information is intended to assist researchers in designing and interpreting experiments aimed at identifying tumors susceptible to this novel therapeutic strategy.
Core Concept: A Molecular Glue-Induced Cytotoxicity
This compound, a small molecule inhibitor of PDE3A, exhibits selective cytotoxicity against cancer cells through a neomorphic activity. Rather than relying on the inhibition of PDE3A's phosphodiesterase function, this compound acts as a "molecular glue," inducing and stabilizing a protein complex between PDE3A and SLFN12.[1][2][3][4] The formation of this ternary complex is the critical event that triggers downstream cytotoxic effects.[1][2]
Recent studies have elucidated the mechanism of action, revealing that the this compound-stabilized PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12.[5][6][7] This activated SLFN12 then mediates the cleavage of specific tRNAs, leading to ribosome stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells that express sufficient levels of both proteins.[8] Consequently, the co-expression of PDE3A and SLFN12 serves as a powerful predictive biomarker for sensitivity to this compound and other similar compounds, collectively known as "velcrins."[1][5][6]
Quantitative Correlation: PDE3A/SLFN12 Expression and this compound IC50
The sensitivity of cancer cell lines to this compound is directly correlated with the expression levels of both PDE3A and SLFN12.[2][3] Cells with high expression of both proteins are generally sensitive, while cells lacking sufficient expression of either protein are resistant.
Below is a summary of data from various studies illustrating this correlation. Note that expression levels can be measured by different methods (e.g., mRNA via RNA-seq or qPCR, protein via Western Blot or mass spectrometry), and IC50 values can vary slightly based on the cell viability assay and incubation time used.
| Cell Line | Cancer Type | PDE3A Expression (mRNA/Protein) | SLFN12 Expression (mRNA/Protein) | This compound IC50/EC50 | Reference |
| HeLa | Cervical Carcinoma | High | High | 10 - 100 nM | [4] |
| NCI-H1563 | Lung Adenocarcinoma | High | High | 10 - 100 nM | [4] |
| NCI-H2122 | Lung Adenocarcinoma | High | High | 10 - 100 nM | [4] |
| A549 | Lung Carcinoma | Low/Undetectable | Variable | > 1 µM | [4] |
| MCF7 | Breast Carcinoma | Low/Undetectable | Variable | > 1 µM | [4] |
| PC3 | Prostate Carcinoma | Low/Undetectable | Variable | > 1 µM | [4] |
| SK-MEL-3 | Melanoma | High | High | Active in xenograft model | [1] |
| PFSK-1 | Ependymoma | High | High | Subnanomolar to single-digit nanomolar | [9] |
| GB1 | Glioblastoma | High | High | Sensitive | [10] |
Comparative Analysis with Alternative Compounds
While this compound is a prototypical PDE3A-SLFN12 complex inducer, other compounds have been identified that share this mechanism. It is crucial to note that not all PDE3A inhibitors induce this cytotoxic effect. Potent PDE3A inhibitors like trequinsin, for example, do not promote the formation of the PDE3A-SLFN12 complex and are not cytotoxic to sensitive cells.[2][5] In fact, non-cytotoxic PDE3 inhibitors can competitively block the binding of this compound to PDE3A and rescue cells from this compound-induced death.[2]
| Compound | Class | Effect on PDE3A-SLFN12 Complex | Cytotoxicity in PDE3A+/SLFN12+ Cells |
| This compound | Velcrin / Molecular Glue | Induces and stabilizes | Yes |
| BRD9500 | Velcrin / Molecular Glue | Induces and stabilizes | Yes |
| Anagrelide | PDE3A Inhibitor / Velcrin | Induces and stabilizes | Yes |
| Nauclefine | Indole Alkaloid / Velcrin | Induces and stabilizes | Yes |
| Trequinsin | PDE3A Inhibitor | Does not induce | No, can be protective |
| Cilostazol | PDE3A Inhibitor | Does not induce | No, can be protective |
Experimental Protocols for Validation
Accurate validation of the PDE3A/SLFN12-DNMDP correlation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Assessment of PDE3A and SLFN12 Expression
a) Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Objective: To quantify the mRNA expression levels of PDE3A and SLFN12 in cancer cell lines.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for PDE3A, SLFN12, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of PDE3A and SLFN12 using the ΔΔCt method, normalizing to the housekeeping gene.
-
b) Western Blot for Protein Expression
-
Objective: To detect and semi-quantify the protein levels of PDE3A and SLFN12.
-
Protocol:
-
Protein Lysate Preparation: Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PDE3A and SLFN12 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities relative to the loading control.
-
Determination of this compound Sensitivity (Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
-
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
-
Validation of PDE3A-SLFN12 Complex Formation
-
Objective: To demonstrate the this compound-induced interaction between PDE3A and SLFN12.
-
Protocol (Co-Immunoprecipitation):
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a specified time (e.g., 8 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either PDE3A or SLFN12 (or a tag if one is exogenously expressed) overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting, probing for the co-immunoprecipitated protein (e.g., if PDE3A was immunoprecipitated, blot for SLFN12, and vice-versa). An increase in the co-precipitated protein in the this compound-treated sample compared to the control confirms the induced interaction.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Workflow for validating PDE3A/SLFN12 as a biomarker.
Alternative Biomarkers and Resistance Mechanisms
Currently, the co-expression of PDE3A and SLFN12 is the most well-defined and validated biomarker for sensitivity to this compound and related compounds. Resistance is primarily associated with the low or absent expression of either of these two proteins.
Potential, though less explored, alternative biomarkers and resistance mechanisms could include:
-
Mutations in PDE3A or SLFN12: Specific mutations within the binding interfaces of PDE3A or SLFN12 could potentially disrupt the formation of the ternary complex, leading to resistance. However, specific resistance-conferring mutations have not been extensively characterized in the literature.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters that can efflux this compound from the cell could be a potential mechanism of resistance, although this has not been specifically demonstrated for this compound.
-
Alterations in Downstream Apoptotic Pathways: Defects in the cellular machinery required for apoptosis could potentially confer resistance to the cytotoxic effects of the activated PDE3A-SLFN12 complex.
Further research is needed to fully elucidate these potential alternative biomarkers and resistance mechanisms. At present, the quantitative assessment of PDE3A and SLFN12 expression remains the gold standard for predicting response to this compound-like molecular glues.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics [dash.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Velcrin molecular glues induce apoptosis in glioblastomas with high PDE3A and SLFN12 expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DNMDP's Cytotoxic Effects: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, understanding the nuances of cytotoxicity assays is paramount for the accurate evaluation of novel therapeutic compounds. This guide provides a comparative analysis of different assay methods for assessing the cytotoxic effects of DNMDP, a selective cancer cell cytotoxic agent. By examining the principles, protocols, and data outputs of various assays, this guide aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
This compound (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a phosphodiesterase 3A (PDE3A) inhibitor that exhibits potent and selective cytotoxicity against cancer cells.[1][2] Its mechanism of action involves binding to PDE3A, which then promotes an interaction between PDE3A and Schlafen 12 (SLFN12).[1][2] This induced protein-protein interaction is believed to trigger a cascade of events leading to apoptosis, or programmed cell death, in sensitive cancer cell lines.[2][3] The sensitivity to this compound is correlated with the expression levels of both PDE3A and SLFN12.[2]
The assessment of a compound's cytotoxic and apoptotic activity can be approached through various experimental methods, each with its own underlying principles and endpoints. This guide will delve into three commonly employed assays to characterize the effects of this compound: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and assays for apoptosis markers such as caspase activity and PARP cleavage.
Quantitative Comparison of Cytotoxic Effects
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | NCI-H1563 (Lung Adenocarcinoma) | Cell Viability Assay | 10 - 100 | [1] |
| This compound | NCI-H2122 (Lung Adenocarcinoma) | Cell Viability Assay | 10 - 100 | [1] |
| This compound | HeLa (Cervical Carcinoma) | Cell Viability Assay | 10 - 100 | [1] |
| BRD9500 | HeLa (Cervical Carcinoma) | Viability Assay | 10 | [1] |
| BRD9500 | SK-MEL-3 (Melanoma) | Viability Assay | Not specified | [1] |
Note: The specific type of viability assay (e.g., MTT, CellTiter-Glo) is not always detailed in the summarized results. Different viability assays can yield varying IC50/EC50 values due to their distinct measurement principles.
Signaling Pathway and Experimental Workflow
The cytotoxic effect of this compound is initiated by its binding to PDE3A, leading to a cascade of events culminating in apoptosis. A generalized experimental workflow for assessing cytotoxicity is also presented.
This compound-induced cytotoxic signaling pathway.
Generalized workflow for assessing this compound cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for the MTT, LDH, and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of late apoptosis or necrosis.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired duration.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new plate and then adding the LDH reaction mixture.
-
Incubate the reaction plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
-
Apoptosis Assays: Caspase-3/7 Activity and PARP Cleavage
Apoptosis is a key mechanism of this compound-induced cell death.[3] Specific markers of apoptosis include the activation of executioner caspases (caspase-3 and -7) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).
This assay measures the activity of caspase-3 and -7 using a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by these caspases to generate a luminescent signal.
-
Materials:
-
Cancer cell line
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound stock solution
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the caspase-3/7 reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescent signal to the number of cells or a vehicle control to determine the fold-increase in caspase activity.
-
Western blotting can be used to detect the cleavage of full-length PARP (approximately 116 kDa) into its characteristic 89 kDa fragment, a hallmark of caspase-3-mediated apoptosis.
-
Materials:
-
Cancer cell line
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cultured cells with this compound at various concentrations and for different time points.
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. The appearance of the 89 kDa fragment indicates PARP cleavage and apoptosis.
-
Conclusion
The cross-validation of this compound's cytotoxic effects using different assay methods is crucial for a comprehensive understanding of its biological activity. While viability assays like MTT provide a general measure of cell health and proliferation, they do not distinguish between cytostatic and cytotoxic effects. LDH assays offer a more direct measure of cell death by quantifying membrane damage. Apoptosis-specific assays, such as caspase activity and PARP cleavage analysis, provide mechanistic insights into the mode of cell death induced by this compound.
For a thorough evaluation, it is recommended to employ a combination of these assays. For instance, an initial screen with a viability assay can determine the IC50 value, followed by LDH and apoptosis assays at concentrations around the IC50 to confirm cytotoxicity and elucidate the underlying mechanism. By carefully selecting and cross-validating with multiple assay methods, researchers can obtain a more robust and reliable characterization of the cytotoxic properties of this compound and other novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNMDP's Cytotoxic Effects in Sensitive Versus Resistant Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential impact of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) on cancer cells. This guide details the underlying molecular mechanisms, presents comparative quantitative data, and provides detailed experimental protocols for key assays.
The selective cytotoxicity of the small molecule this compound in specific cancer cell lines is not attributed to the conventional inhibition of its target, phosphodiesterase 3A (PDE3A). Instead, this compound induces a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12), a neomorphic activity that triggers apoptosis.[1][2] This unique mechanism of action forms the basis for the differential sensitivity observed across various cancer cell lines, with resistance being linked to the diminished expression of either PDE3A or SLFN12.[1][2]
Quantitative Comparison of this compound's Effects
The cytotoxic efficacy of this compound is directly correlated with the expression levels of both PDE3A and SLFN12.[1][3][4] Cancer cell lines exhibiting high expression of both proteins are sensitive to this compound, while those with low expression of either protein demonstrate resistance.
| Cell Line | PDE3A Expression | SLFN12 Expression | This compound IC50 (µM) | Reference |
| Sensitive | ||||
| NCI-H1734 | High | High | ~0.03 | [4] |
| HeLa | High | High | ~0.1 | [3] |
| SK-MEL-3 | High | High | ~0.1 | [4] |
| Resistant | ||||
| A549 | Low | High | >10 | [4] |
| HeLa (PDE3A knockout) | None | High | >10 | [1] |
| HeLa (SLFN12 knockout) | High | None | >10 | [1] |
Table 1: Comparative IC50 values of this compound in sensitive versus resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) of this compound is significantly lower in cell lines with high expression of both PDE3A and SLFN12, indicating greater sensitivity.
The induction of apoptosis is a key downstream effect of the this compound-mediated PDE3A-SLFN12 complex formation.[4] This process is characterized by a decrease in the translation of anti-apoptotic proteins.[4]
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| Sensitive (HeLa) | DMSO (Control) | <5% | [4] |
| This compound (1 µM) | >40% | [4] | |
| Resistant (A549) | DMSO (Control) | <5% | [4] |
| This compound (1 µM) | <10% | [4] |
Table 2: Comparative analysis of this compound-induced apoptosis. Sensitive cell lines exhibit a significantly higher percentage of apoptotic cells following this compound treatment compared to resistant cell lines.
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced cytotoxicity and the experimental workflow to determine cell sensitivity are illustrated in the following diagrams.
Figure 1: this compound Signaling Pathway in Sensitive vs. Resistant Cells.
Figure 2: Workflow for Comparative Analysis of this compound's Effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound in sensitive and resistant cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 µM to 0.001 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Treat cells with this compound at a concentration equivalent to their respective IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol is to confirm the this compound-induced interaction between PDE3A and SLFN12.
-
Cell Lysis: Treat sensitive cells (e.g., HeLa) with 10 µM this compound or a vehicle control for 4-8 hours. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C.
-
Bead Incubation: Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PDE3A and SLFN12 to detect the co-immunoprecipitated proteins. An increased SLFN12 signal in the this compound-treated sample compared to the control indicates an induced interaction.
References
Unveiling the On-Target Precision of DNMDP: A Comparative Guide to Validation Using CRISPR-Cas9
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of CRISPR-Cas9-based methodologies against alternative approaches for validating the on-target effects of DNMDP, a small molecule that induces a cytotoxic protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).
The advent of CRISPR-Cas9 has revolutionized target validation, offering a highly precise and efficient tool to dissect the mechanism of action of novel therapeutics like this compound. By directly editing the genetic blueprint of a cell, CRISPR-Cas9 allows for the unequivocal demonstration of a drug's dependency on its intended target.
The Power of CRISPR-Cas9 in this compound Target Validation
CRISPR-Cas9-mediated gene editing provides a definitive method to validate the on-target effects of this compound. By creating knockout cell lines for PDE3A and SLFN12, researchers can directly assess the impact of target absence on the molecule's cytotoxic activity. A genome-wide CRISPR screen has identified that the knockout of PDE3A and SLFN12 confers resistance to this compound, strongly supporting their role as the primary targets.[1]
Quantitative Comparison of this compound Activity in Wild-Type vs. Knockout Cell Lines
The following table summarizes the quantitative data from studies utilizing CRISPR-Cas9 to validate this compound's on-target effects. The stark difference in cell viability in the presence of this compound between wild-type and knockout cells provides compelling evidence of on-target activity.
| Cell Line Configuration | This compound Concentration | Cell Viability (%) | Reference |
| HeLa (Wild-Type) | 10 µM | ~20% | [2] |
| HeLa (PDE3A Knockout) | 10 µM | ~100% | [2] |
| HeLa (SLFN12 Knockout) | 10 µM | ~100% | [2] |
Comparison with Alternative Validation Methods
While CRISPR-Cas9 is a powerful tool, it is essential to understand its advantages and limitations in comparison to other target validation techniques.
| Method | Principle | Advantages for this compound Validation | Disadvantages for this compound Validation |
| CRISPR-Cas9 | Permanent gene knockout at the DNA level. | High Specificity: Complete and permanent target ablation provides unambiguous results.[3] Low Off-Target Effects: Modern CRISPR systems have minimized off-target mutations.[3] | Time-Consuming: Generating stable knockout cell lines can be a lengthy process. |
| RNA interference (RNAi) | Transient gene knockdown at the mRNA level. | Rapid Implementation: Faster to implement for initial screening. | Incomplete Knockdown: Residual protein expression can lead to ambiguous results. Off-Target Effects: Can inadvertently silence other genes, leading to false positives.[3] |
| Biochemical Assays (e.g., Co-IP) | Measures direct protein-protein interactions. | Direct Evidence: Confirms the physical interaction between PDE3A and SLFN12 induced by this compound. | In Vitro Artifacts: May not fully recapitulate the cellular context. |
Experimental Protocols
CRISPR-Cas9-Mediated Knockout of PDE3A and SLFN12
This protocol outlines the key steps for generating PDE3A and SLFN12 knockout cell lines to validate this compound's on-target effects.
-
sgRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting exonic regions of PDE3A and SLFN12.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize or purchase the designed sgRNAs.
-
-
Cas9 and sgRNA Delivery:
-
Co-transfect a Cas9-expressing plasmid and the specific sgRNA into the target cancer cell line (e.g., HeLa).
-
Alternatively, deliver Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex to reduce off-target effects.
-
-
Single-Cell Cloning and Expansion:
-
Isolate single cells through limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand individual clones to establish monoclonal cell lines.
-
-
Verification of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of the target protein via Western blotting.
-
Cell Viability Assay
This protocol describes how to assess the cytotoxic effect of this compound on wild-type and knockout cell lines.
-
Cell Seeding:
-
Seed wild-type, PDE3A knockout, and SLFN12 knockout cells in 96-well plates at an appropriate density.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[2]
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflows.
Caption: this compound acts as a molecular glue, inducing the formation of a cytotoxic ternary complex between PDE3A and SLFN12.
Caption: Workflow for validating this compound's on-target effects using CRISPR-Cas9-mediated gene knockout.
References
- 1. Mechanistic insights into cancer cell killing through interaction of phosphodiesterase 3A and schlafen family member 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of DNMDP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP), a potent phosphodiesterase 3A (PDE3A) inhibitor used in cancer research.[1][2] Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions for your particular batch of this compound. [1][2] This document will contain detailed information that may not be covered in this general guide.
Key Chemical and Safety Information
This compound is a small molecule that induces the formation of a complex between PDE3A and schlafen family member 12 (SLFN12), leading to the targeted killing of cancer cells with high expression of these proteins.[1] While its biological activity is the focus of much research, understanding its chemical properties is crucial for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 328104-79-6 | [1] |
| Molecular Formula | C15H20N4O3 | [1] |
| Molecular Weight | 304.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions. This protocol is based on general best practices for the disposal of nitro-containing aromatic compounds and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in any form.
2. Disposal of Unused this compound (Solid):
-
Small Quantities (<1g): For very small, residual amounts, dissolve the this compound in a flammable solvent such as ethanol or acetone. This solution should then be transferred to a properly labeled hazardous waste container for flammable organic solvents.
-
Large Quantities (>1g): Unwanted or expired this compound should be disposed of in its original container, if possible. The container must be clearly labeled as hazardous waste. Do not mix with other chemical waste.
3. Disposal of this compound Solutions:
-
Solutions of this compound, such as those in DMSO, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste container should be segregated with other organic solvent waste and should not be mixed with aqueous or halogenated waste streams.
4. Decontamination and Disposal of Labware:
-
Glassware: Rinse contaminated glassware (e.g., vials, flasks) three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the designated flammable organic waste container. After rinsing, the glassware can typically be washed with soap and water and reused.
-
Plasticware and Consumables: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed, and labeled hazardous waste bag or container for solid chemical waste.
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbed material into a sealed, labeled hazardous waste container for solid chemical waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these procedures and consulting the specific Safety Data Sheet, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling DNMDP
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of DNMDP (6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), a potent and selective cancer cell cytotoxic agent used in laboratory research. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be worn with side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against contamination. |
| Respiratory | Respirator | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust. |
Operational Plan for Handling this compound
Follow this step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
Preparation and Handling
-
All handling of this compound, particularly in its powder form, must be conducted in a designated area with adequate ventilation, such as a chemical fume hood.
-
Before handling, ensure that a safety shower and eye wash station are readily accessible.
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate personnel to a safe area. Use full personal protective equipment to clean the spill. Absorb solutions with a non-combustible material like diatomite. Decontaminate surfaces with alcohol.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, wipes) in a designated, sealed container.
-
Liquid Waste: Collect any liquid waste in a separate, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
